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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of Deacetylanguidin

For Researchers, Scientists, and Drug Development Professionals Abstract Deacetylanguidin, a type A trichothecene mycotoxin, represents a significant area of study due to its prevalence as a natural contaminant and its p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylanguidin, a type A trichothecene mycotoxin, represents a significant area of study due to its prevalence as a natural contaminant and its potent biological activities. This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of deacetylanguidin. It is designed to serve as a foundational resource for researchers engaged in mycotoxin analysis, toxicology, and the development of novel therapeutics. This document delves into the intricate structural details, supported by spectroscopic data, and summarizes its key physicochemical characteristics. Furthermore, it outlines essential experimental protocols for the isolation, purification, and characterization of this compound, providing a holistic understanding for professionals in the field.

Introduction to Deacetylanguidin

Deacetylanguidin, also known as Monoacetoxyscirpenol (MAS), is a secondary metabolite produced by various species of Fusarium fungi, including F. crookwellense, F. graminearum, and F. culmorum. As a member of the trichothecene family, it shares a common tetracyclic sesquiterpenoid skeleton characterized by a 12,13-epoxy ring, which is crucial for its biological activity. Trichothecenes are notorious for their contamination of agricultural commodities, posing a significant threat to human and animal health. Deacetylanguidin, in particular, exhibits a range of toxic effects, including cytotoxicity, immunomodulation, and protein synthesis inhibition. Understanding its molecular architecture and physicochemical properties is paramount for developing accurate detection methods, assessing its toxicological risks, and exploring its potential as a lead compound in drug discovery.

Molecular Structure and Elucidation

The chemical identity of deacetylanguidin is rooted in its complex, polycyclic structure. A thorough understanding of its stereochemistry and functional groups is essential for interpreting its reactivity and biological function.

Chemical Structure and Nomenclature
  • Chemical Formula: C₁₇H₂₄O₆[1]

  • Molecular Weight: 324.37 g/mol [2]

  • IUPAC Name: (3α,4β)-12,13-Epoxytrichothec-9-ene-3,4,15-triol 15-acetate[1]

  • CAS Registry Number: 2623-22-5[1]

  • Synonyms: 15-Acetoxyscirpenol, Monoacetoxyscirpenol (MAS), 4-Deacetylanguidin[1][2]

The core of deacetylanguidin is the trichothecene skeleton, a rigid and sterically hindered structure. Key functional groups include:

  • A C12-C13 epoxide ring, a hallmark of trichothecenes and a primary determinant of their toxicity.

  • Hydroxyl groups at the C-3 and C-4 positions.

  • An acetate ester at the C-15 position.

  • A double bond between C-9 and C-10.

The specific stereochemistry of the hydroxyl groups and the epoxide ring significantly influences the molecule's interaction with biological targets.

Figure 1. 2D Chemical Structure of Deacetylanguidin.

Spectroscopic Characterization

The structural elucidation of deacetylanguidin relies heavily on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR are essential for the complete assignment of the deacetylanguidin structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of deacetylanguidin exhibits characteristic signals that can be assigned to the various protons in the molecule. Key resonances include those for the methyl groups, the protons adjacent to hydroxyl and ester functionalities, the olefinic proton, and the protons of the epoxy ring. The coupling constants (J values) between adjacent protons provide critical information about their dihedral angles and, consequently, the stereochemistry of the molecule.[3][4]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. The chemical shifts of the carbons in the trichothecene skeleton are well-documented and can be used for unambiguous identification. Signals for the carbonyl carbon of the acetate group, the olefinic carbons, the carbons of the epoxide ring, and the carbons bearing hydroxyl groups are particularly diagnostic.[4]

A comprehensive analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data is required for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.[1][5]

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of deacetylanguidin, as well as for obtaining structural information through fragmentation analysis.

  • Electron Ionization (EI-MS): Under EI conditions, deacetylanguidin undergoes characteristic fragmentation, providing a unique fingerprint for its identification. The molecular ion peak (M⁺) is typically observed, confirming the molecular weight. Key fragmentation pathways often involve the loss of water, acetic acid, and cleavage of the trichothecene ring system.[6][7] The fragmentation pattern can help to distinguish deacetylanguidin from other related trichothecenes.[8]

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of deacetylanguidin shows characteristic absorption bands corresponding to its functional groups.[9][10][11]

  • O-H Stretching: A broad absorption band in the region of 3200-3550 cm⁻¹ is indicative of the hydroxyl groups.[12]

  • C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of C-H bonds in the alkyl backbone.[11]

  • C=O Stretching: A strong, sharp peak around 1735-1750 cm⁻¹ is characteristic of the carbonyl group in the acetate ester.[12]

  • C=C Stretching: A weaker absorption around 1620-1680 cm⁻¹ corresponds to the C=C double bond in the trichothecene ring.[12]

  • C-O Stretching: Bands in the 1000-1300 cm⁻¹ region are associated with the C-O stretching vibrations of the hydroxyl, ester, and ether linkages.[12]

Deacetylanguidin exhibits weak absorption in the ultraviolet region due to the presence of the isolated C=C double bond. The lack of an extended conjugated system results in a λmax at shorter wavelengths, typically below 220 nm in solvents like ethanol or methanol.[13][14] This property is useful for detection by HPLC with a UV detector, although sensitivity may be limited.

Physicochemical Properties

The physicochemical properties of deacetylanguidin are critical for understanding its environmental fate, bioavailability, and for developing analytical methods.

PropertyValueReference(s)
Physical State Crystalline solid[15]
Melting Point 159-161 °C[16]
Solubility
    WaterSparingly soluble[17]
    MethanolSoluble[18]
    EthanolSoluble[18]
    DMSOSoluble[18]
    AcetoneSoluble[18]
    ChloroformSoluble
Octanol-Water Partition Coefficient (LogP) 1.34 (Estimated)[19][20]
pKa Not ionizable under physiological pH[21]

Solubility: Deacetylanguidin's solubility is a key factor in its extraction from natural matrices and its behavior in biological systems. Its relatively nonpolar core structure with polar hydroxyl and ester groups gives it moderate polarity. It is sparingly soluble in water but readily soluble in organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).[17][18] This differential solubility is exploited in extraction and chromatographic purification protocols.

LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. An estimated LogP of 1.34 suggests that deacetylanguidin is moderately lipophilic. This property influences its ability to cross biological membranes and its potential for bioaccumulation.[19][20][22]

Stability: The stability of deacetylanguidin is influenced by temperature, pH, and light.[23] The epoxide ring is susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to a loss of toxicity. It is relatively stable under neutral conditions and at ambient temperature. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place, preferably as a solid or dissolved in an anhydrous organic solvent.[24]

Experimental Protocols

The following sections provide generalized protocols for the isolation, purification, and analysis of deacetylanguidin. These should be adapted and optimized based on the specific laboratory setup and research objectives.

Isolation and Purification from Fusarium Cultures

Deacetylanguidin is typically produced by Fusarium species grown on solid or in liquid culture.

Workflow for Isolation and Purification

isolation_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization culture 1. Inoculation of Fusarium sp. on solid or in liquid medium incubation 2. Incubation under optimized conditions for mycotoxin production culture->incubation extraction 3. Extraction of culture material with an organic solvent (e.g., methanol, ethyl acetate) incubation->extraction filtration 4. Filtration and concentration of the crude extract extraction->filtration column_chrom 5. Column chromatography (Silica gel) with a gradient solvent system filtration->column_chrom fraction_collection 6. Fraction collection and analysis (TLC) column_chrom->fraction_collection hplc 7. Preparative HPLC for final purification fraction_collection->hplc spectroscopy 8. Structural confirmation by NMR, MS, and IR spectroscopy hplc->spectroscopy

Figure 2. General workflow for the isolation and purification of deacetylanguidin.

Step-by-Step Methodology:

  • Fungal Culture: Inoculate a suitable Fusarium strain onto a solid substrate (e.g., rice, corn) or into a liquid medium. Incubate for 2-4 weeks under controlled conditions of temperature and humidity to promote mycotoxin production.[2]

  • Extraction: Homogenize the fungal culture and extract with a suitable organic solvent such as a mixture of acetonitrile/water or methanol/water. The choice of solvent is critical for efficient extraction.

  • Crude Extract Preparation: Filter the extract to remove solid debris and concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

  • Fraction Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing deacetylanguidin.

  • Final Purification: Pool the deacetylanguidin-rich fractions and subject them to preparative high-performance liquid chromatography (HPLC) for final purification to >98% purity.[2][5][22]

Physicochemical Property Determination

The melting point can be determined using a standard melting point apparatus.[16]

  • Pack a small amount of the purified, dry crystalline deacetylanguidin into a capillary tube.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample slowly (1-2 °C/min) and record the temperature range from the onset of melting to complete liquefaction.[16]

The solubility in various solvents can be determined by the shake-flask method.[25]

  • Add an excess amount of deacetylanguidin to a known volume of the solvent in a sealed vial.

  • Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the saturated solution to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and quantify the concentration of deacetylanguidin using a validated analytical method such as HPLC-UV/DAD.[2][5][22]

The octanol-water partition coefficient can be determined using the shake-flask method followed by HPLC analysis.[19][20]

  • Prepare water-saturated octanol and octanol-saturated water.

  • Dissolve a known amount of deacetylanguidin in the octanol-saturated water.

  • Add an equal volume of water-saturated octanol.

  • Shake the mixture vigorously for a set period and then allow the two phases to separate completely.

  • Determine the concentration of deacetylanguidin in both the aqueous and octanol phases by HPLC-UV/DAD.

  • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[22]

Spectroscopic Analysis

Workflow for Spectroscopic Analysis

spectroscopic_workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_uv UV-Vis Spectroscopy sample Purified Deacetylanguidin Sample nmr_prep Dissolve in deuterated solvent (e.g., CDCl₃, CD₃OD) sample->nmr_prep ms_prep Introduce sample into mass spectrometer (e.g., via GC or direct infusion) sample->ms_prep ir_prep Prepare sample (e.g., KBr pellet or thin film) sample->ir_prep uv_prep Dissolve in a UV-transparent solvent (e.g., ethanol, methanol) sample->uv_prep nmr_acq Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra nmr_prep->nmr_acq nmr_analysis Spectral processing and structural assignment nmr_acq->nmr_analysis ms_acq Acquire mass spectrum (e.g., EI-MS) ms_prep->ms_acq ms_analysis Analyze molecular ion and fragmentation pattern ms_acq->ms_analysis ir_acq Acquire IR spectrum ir_prep->ir_acq ir_analysis Identify characteristic functional group absorptions ir_acq->ir_analysis uv_acq Acquire UV-Vis spectrum uv_prep->uv_acq uv_analysis Determine λmax uv_acq->uv_analysis

Figure 3. Workflow for the spectroscopic analysis of deacetylanguidin.

  • NMR Spectroscopy: Dissolve a pure sample of deacetylanguidin (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer.[3][4]

  • Mass Spectrometry: Introduce the sample into the mass spectrometer, for example, via a gas chromatograph for EI-MS. Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.[6][7]

  • IR Spectroscopy: Prepare a KBr pellet containing a small amount of deacetylanguidin or cast a thin film from a solution. Record the IR spectrum and identify the absorption bands for the key functional groups.[9][10]

  • UV-Vis Spectroscopy: Dissolve the sample in a UV-transparent solvent like ethanol or methanol and record the absorption spectrum over the range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).[13][14]

Conclusion

This technical guide has provided a detailed examination of the molecular structure and physicochemical properties of deacetylanguidin. The elucidation of its complex structure through a combination of spectroscopic techniques, including NMR, MS, and IR, has been discussed, providing a framework for its unambiguous identification. The summary of its key physicochemical properties, such as solubility, lipophilicity, and stability, offers valuable data for researchers in various fields. The outlined experimental protocols for isolation, purification, and analysis serve as a practical guide for laboratory work. A thorough understanding of these fundamental aspects of deacetylanguidin is crucial for advancing research in mycotoxicology, food safety, and the potential development of new pharmaceuticals.

References

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  • Cheméo. (n.d.). Chemical Properties of Desacetylanguidine (CAS 2623-22-5). Retrieved from [Link]

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  • NIST. (n.d.). Desacetylanguidine. In NIST Chemistry WebBook. Retrieved from [Link]

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  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

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Sources

Exploratory

Biosynthetic pathway of deacetylanguidin in Fusarium species

An In-depth Technical Guide to the Biosynthetic Pathway of Deacetylanguidin in Fusarium Species Abstract Deacetylanguidin, a type A trichothecene mycotoxin, is a significant secondary metabolite produced by various Fusar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biosynthetic Pathway of Deacetylanguidin in Fusarium Species

Abstract

Deacetylanguidin, a type A trichothecene mycotoxin, is a significant secondary metabolite produced by various Fusarium species. Its presence in agricultural commodities poses a considerable threat to human and animal health due to its potent inhibition of eukaryotic protein synthesis.[1] Understanding the intricate biosynthetic pathway of deacetylanguidin is paramount for developing effective strategies to mitigate mycotoxin contamination and for exploring the potential of its core chemical scaffold in drug development. This guide provides a comprehensive technical overview of the genetic and enzymatic machinery responsible for deacetylanguidin synthesis, details the experimental methodologies used to elucidate this pathway, and discusses the complex regulatory networks that govern its production.

Introduction: The Genetic Blueprint - The Trichothecene (TRI) Gene Cluster

The biosynthesis of trichothecenes, including deacetylanguidin, is orchestrated by a suite of genes predominantly organized into a conserved gene cluster, commonly referred to as the TRI cluster.[2] This genomic arrangement facilitates the coordinated expression of the biosynthetic enzymes required for the multi-step synthesis of the complex trichothecene core structure.

The TRI cluster contains genes encoding the core biosynthetic enzymes, regulatory proteins, and transporters. In Fusarium, the core of this cluster is remarkably conserved and typically includes Tri4, Tri5, Tri6, and Tri10.[3]

  • Tri5 : Encodes trichodiene synthase, the enzyme catalyzing the first committed step in the pathway.[4][5]

  • Tri4 : Encodes a cytochrome P450 monooxygenase responsible for several critical oxygenation steps.[5]

  • Tri6 and Tri10 : These are regulatory genes. Tri6 is a pathway-specific Cys2His2 zinc finger transcription factor that is essential for the expression of other Tri genes, while Tri10 is also a key regulatory protein.[3]

The structural diversity among different trichothecenes arises from the activity of "tailoring" enzymes, encoded by genes such as Tri1, Tri3, Tri7, Tri8, and Tri13, which are responsible for subsequent hydroxylation, acetylation, and other chemical modifications.[4][5][6]

The Core Biosynthetic Pathway: From Precursor to Toxin

The synthesis of deacetylanguidin is a multi-step enzymatic cascade that begins with the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP), and culminates in the formation of the mature toxin through a series of cyclizations, oxygenations, and functional group modifications.

Step 1: Formation of the Sesquiterpenoid Backbone

The pathway is initiated by the enzyme trichodiene synthase , the product of the Tri5 gene. This enzyme catalyzes the Mg²⁺-dependent cyclization of FPP into trichodiene , a volatile bicyclic sesquiterpene.[4] This is the first irreversible and rate-limiting step, committing the precursor to the trichothecene pathway.

Step 2: Oxygenation and Formation of the Trichothecene Core

Following the formation of trichodiene, a series of four successive oxygenation reactions are catalyzed by the cytochrome P450 monooxygenase encoded by the Tri4 gene. These reactions introduce oxygen atoms at positions C-2, C-11, and C-12, and include the formation of the characteristic 12,13-epoxide ring. This sequence of events leads to the formation of the intermediate isotrichotriol .[4]

Step 3: Isomerization and Final Cyclization

Isotrichotriol undergoes an isomerization and a final cyclization to form isotrichodermol , which is the first intermediate in the pathway to possess the toxic trichothecene skeleton.[4] This tricyclic structure is the foundational scaffold upon which all subsequent modifications occur.

Step 4: Tailoring Reactions to Deacetylanguidin

The final steps in the biosynthesis involve a series of hydroxylation and acetylation reactions that decorate the isotrichodermol core. These "tailoring" steps are critical for the specific toxicity and chemical properties of deacetylanguidin.

  • C-15 Acetylation: The enzyme encoded by Tri3, an acetyltransferase, acetylates the hydroxyl group at C-15 of an intermediate, leading to the formation of calonectrin.[5]

  • C-3 and C-4 Hydroxylation: Subsequent hydroxylation events at the C-3 and C-4 positions are catalyzed by other specific hydroxylases within the pathway. The TRI13 gene, for instance, is known to encode a C-4 hydroxylase in many Fusarium species.[4]

  • Deacetylation: The TRI8 gene encodes a deacetylase. While its primary role in other trichothecene pathways is often deacetylation at C-3 or C-4, its interplay helps define the final acetylation pattern.

The culmination of these steps yields deacetylanguidin , which is chemically known as 15-acetoxyscirpen-3,4-diol or 12,13-Epoxytrichothec-9-ene-3α,4β,15-triol 15-acetate.[7]

Visualization of the Biosynthetic Pathway

Deacetylanguidin_Pathway FPP Farnesyl Pyrophosphate (FPP) Tri5 Tri5 (Trichodiene Synthase) Trichodiene Trichodiene Tri4 Tri4 (Cytochrome P450) Intermediates Oxygenated Intermediates (e.g., Isotrichotriol) Cyclase Isomerization/ Cyclization Isotrichodermol Isotrichodermol Tri3 Tri3 (Acetyltransferase) Calonectrin Calonectrin Hydroxylases Tri13, etc. (Hydroxylases) Final_Intermediates Hydroxylated Intermediates Deacetylanguidin Deacetylanguidin (15-Acetoxyscirpenol) Final_Intermediates->Deacetylanguidin Tri5->Trichodiene Cyclization Tri4->Intermediates Oxygenations Cyclase->Isotrichodermol Cyclization Tri3->Calonectrin C-15 Acetylation Hydroxylases->Final_Intermediates C-3, C-4 Hydroxylation

Caption: Biosynthetic pathway of Deacetylanguidin from FPP.

Regulation of Biosynthesis

The production of deacetylanguidin is not constitutive but is tightly regulated by a complex network responsive to various environmental and physiological cues. The pathway-specific transcription factor Tri6 binds to a conserved YNAGGCC motif in the promoter regions of other Tri genes, activating their transcription.[3] The expression of Tri6 and Tri10 themselves is influenced by broader cellular conditions, including:

  • Nutrient Availability: Nitrogen limitation and specific carbon sources can induce trichothecene production.[8][9]

  • Ambient pH: Acidic conditions often favor the expression of the Tri gene cluster.[8]

  • Environmental Stress: Factors such as oxidative stress can trigger the biosynthetic pathway as a potential defense mechanism.[10]

This intricate regulation ensures that the fungus produces these energetically expensive toxins only under conditions where they might provide a competitive advantage, such as during plant infection.[11]

Key Experimental Methodologies for Pathway Elucidation

The elucidation of the deacetylanguidin pathway has been a result of converging lines of evidence from genetics, biochemistry, and analytical chemistry. The following protocols represent cornerstone techniques in this field.

Gene Knockout and Functional Analysis

This technique is fundamental to assigning function to specific Tri genes. By creating targeted deletions of a gene, researchers can observe the resulting metabolic phenotype.

  • Construct Design: A gene replacement cassette is constructed using PCR. This typically consists of a selectable marker gene (e.g., hygromycin B phosphotransferase, hph) flanked by ~1 kb sequences homologous to the regions immediately upstream and downstream of the target Tri gene.

  • Protoplast Formation: Fusarium mycelia are grown in liquid culture, harvested, and treated with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 1.2 M MgSO₄) to generate protoplasts.

  • Transformation: The gene replacement cassette is introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

  • Selection and Regeneration: Transformed protoplasts are plated on a regeneration medium containing the selective agent (e.g., hygromycin B). Resistant colonies are subcultured.

  • Screening and Verification: Putative knockout mutants are screened by PCR using primers that flank the target gene and primers internal to the selectable marker to confirm homologous recombination. Southern blot analysis is used for definitive confirmation.

  • Metabolite Analysis: The wild-type and confirmed knockout strains are grown in a trichothecene-inducing liquid medium. Culture extracts are analyzed by GC-MS or LC-MS/MS to identify accumulated intermediates (in the case of a biosynthetic gene knockout) or the absence of the final product.

Gene_Knockout_Workflow cluster_0 Construct Preparation cluster_1 Fungal Transformation cluster_2 Mutant Verification & Analysis A1 Amplify Upstream Flank A4 Fusion PCR to create Deletion Cassette A1->A4 A2 Amplify hph Marker A2->A4 A3 Amplify Downstream Flank A3->A4 B2 PEG-mediated Transformation A4->B2 B1 Generate Protoplasts B1->B2 B3 Regenerate on Selective Media B2->B3 C1 Genomic DNA Extraction B3->C1 C2 Screening PCR C1->C2 C3 Southern Blot C2->C3 C4 Metabolite Analysis (LC-MS/MS) C3->C4 D1 Identify Gene Function C4->D1 Compare Metabolite Profiles

Caption: Workflow for functional analysis via gene knockout.

Isotopic Labeling Studies

This powerful technique traces the metabolic fate of precursors into the final natural product, confirming the biosynthetic building blocks and revealing the mechanisms of enzymatic reactions.[12]

  • Culture Preparation: Inoculate Fusarium into a minimal liquid medium that is optimized for trichothecene production.

  • Precursor Feeding: After an initial growth period (e.g., 24-48 hours), introduce a sterile solution of [1-¹³C]acetate or [2-¹³C]acetate to the culture to a final concentration of ~50-100 mM. A parallel control culture without the labeled precursor is also maintained.

  • Incubation: Continue the incubation for several days (e.g., 5-7 days) to allow for the incorporation of the labeled precursor into secondary metabolites.

  • Extraction: Harvest the culture filtrate and/or mycelium. Extract the metabolites using an organic solvent such as ethyl acetate or by passing the filtrate through a solid-phase extraction (SPE) column.

  • Purification: Purify the target compound, deacetylanguidin, from the crude extract using chromatographic techniques such as column chromatography followed by high-performance liquid chromatography (HPLC).

  • Analysis: Analyze the purified deacetylanguidin using Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹³C-NMR) and/or high-resolution Mass Spectrometry (HR-MS).

  • Data Interpretation:

    • In ¹³C-NMR: Compare the spectrum of the labeled sample to the unlabeled control. Enhanced signal intensities at specific carbon positions reveal which atoms are derived from the labeled precursor.

    • In HR-MS: Observe the mass shift in the molecular ion peak corresponding to the number of ¹³C atoms incorporated into the molecule.

Data Summary: Key Genes and Enzymes

The following table summarizes the core and key tailoring genes involved in the biosynthesis of deacetylanguidin.

GeneEncoded EnzymeFunction in Deacetylanguidin Biosynthesis
Tri5Trichodiene SynthaseCatalyzes the cyclization of FPP to trichodiene.[4][5]
Tri4Cytochrome P450 MonooxygenasePerforms multiple oxygenation steps on the trichodiene core.[5]
Tri3AcetyltransferaseCatalyzes the acetylation of a hydroxyl group, typically at C-15.[5]
Tri13C-4 HydroxylaseCatalyzes the hydroxylation at the C-4 position of the trichothecene core.[4]
Tri8DeacetylaseModifies the acetylation pattern of pathway intermediates.[5]
Tri6Transcription FactorPositively regulates the transcription of other Tri genes.[3]
Tri10Regulatory ProteinEssential for the transcriptional activation of the Tri gene cluster.[3]
Tri12TransporterAn efflux pump that provides self-resistance by exporting the toxin.[5]

Conclusion and Future Directions

The biosynthetic pathway of deacetylanguidin in Fusarium is a highly regulated and complex process orchestrated by the Tri gene cluster. A deep understanding of this pathway, from the initial cyclization of FPP by Tri5 to the final tailoring reactions, has been achieved through decades of research employing sophisticated genetic and analytical techniques. This knowledge is not merely academic; it provides a critical foundation for the development of novel strategies to control mycotoxin contamination in agriculture, such as through the design of specific enzyme inhibitors or the development of crops resistant to fungal virulence factors. Furthermore, the enzymatic machinery of the Fusarium TRI cluster represents a versatile toolkit for synthetic biology, offering the potential to engineer novel bioactive molecules for pharmaceutical applications.

References

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  • Proctor, R. H., Hohn, T. M., & McCormick, S. P. (1995). Tri6, a Cys2His2 zinc finger protein from Fusarium sporotrichioides, is required for trichothecene biosynthesis. Applied and environmental microbiology, 61(5), 1923–1930. [Link]

  • McCormick, S. P., Stanley, A. M., Stover, N. A., & Alexander, N. J. (2011). Trichothecenes: from simple to complex mycotoxins. Toxins, 3(7), 802–814. [Link]

  • Kolawole, O., Graham-Acquaah, S., & Abia, W. A. (2021). The chemistry, occurrence, and toxicology of trichothecene mycotoxins: A review. Toxicon, 198, 48-60. [Link]

  • Tag, A., Gsponer, C., & Hohn, T. M. (2001). The Fusarium Tri6 protein is a regulator of trichothecene biosynthesis and acts as a repressor of a gene involved in the production of a fermentable sugar. Fungal genetics and biology, 34(2), 117–126. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Deacetylanguidine. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

  • Wiemann, P., Sieber, C. M., von Bargen, K. W., Studt, L., Niehaus, E. M., Espino, J. J., ... & Tudzynski, B. (2013). Deciphering the cryptic genome: genome-wide analyses of the rice pathogen Fusarium fujikuroi reveal complex regulation of secondary metabolism and novel metabolites. PLoS pathogens, 9(6), e1003475. [Link]

  • van der Lee, T. A., van der Gaag, M., & Waalwijk, C. (2018). Evolution and Diversity of Biosynthetic Gene Clusters in Fusarium. Frontiers in microbiology, 9, 1158. [Link]

  • Wong, J., & Tinfu, K. (2011). Fusarium Genome Database (FGDB). Fungal Genetics and Biology, 48(8), 779-783. [Link]

  • Wang, C., Zhang, S., Hou, R., Zhao, Z., & Xu, J. R. (2020). Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi. Journal of fungi (Basel, Switzerland), 6(4), 284. [Link]

  • Atanasoff-Kardjalieff, A. K., Seidl, B., Steinert, K., Daniliuc, C. G., Schuhmacher, R., Humpf, H. U., ... & Studt, L. (2021). Biosynthesis of the Isocoumarin Derivatives Fusamarins is Mediated by the PKS8 Gene Cluster in Fusarium. Chemistry (Weinheim an der Bergstrasse, Germany), 27(45), 11621–11629. [Link]

  • Brown, D. W., Butchko, R. A., Busman, M., & Proctor, R. H. (2012). Identification of gene clusters associated with fusaric acid, fusarin, and perithecial pigment production in Fusarium verticillioides. Fungal genetics and biology, 49(7), 521–532. [Link]

  • Zhang, J., Zhang, Z., & Liu, C. (2023). Bioinformatic Analysis of Secondary Metabolite Biosynthetic Potential in Pathogenic Fusarium. International Journal of Molecular Sciences, 24(13), 10893. [Link]

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  • Studt, L., Rösler, S. M., & Humpf, H. U. (2020). Secondary Metabolite Gene Regulation in Mycotoxigenic Fusarium Species: A Focus on Chromatin. Journal of fungi (Basel, Switzerland), 6(4), 213. [Link]

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  • Bily, A. C., & Reid, L. M. (2024). Identification and Confirmation of Virulence Factor Production from Fusarium avenaceum, a Causal Agent of Root Rot in Pulses. Toxins, 16(12), 499. [Link]

  • Li, Y., Wang, C., & Liu, M. (2024). Advances in Understanding Fusarium graminearum: Genes Involved in the Regulation of Sexual Development, Pathogenesis, and Deoxynivalenol Biosynthesis. Journal of Fungi, 10(4), 282. [Link]

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Foundational

Technical Profile: Deacetylanguidin (Scirpentriol)

The following technical guide provides an in-depth toxicological and physicochemical profile of Deacetylanguidin , scientifically known as Scirpentriol . This guide is structured for researchers and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth toxicological and physicochemical profile of Deacetylanguidin , scientifically known as Scirpentriol . This guide is structured for researchers and drug development professionals, focusing on the compound's lethality parameters (LD50), mechanism of action, and metabolic context within the trichothecene family.

Content Type: Technical Whitepaper Subject: Toxicology, Pharmacokinetics, and Experimental Handling of Type A Trichothecenes

Executive Summary & Chemical Identity

Deacetylanguidin is the common nomenclature for Scirpentriol (3,4,15-trihydroxy-12,13-epoxytrichothec-9-ene), the fully hydrolyzed parent alcohol of the potent mycotoxin Anguidine (Diacetoxyscirpenol or DAS).

While Anguidine was historically investigated as a chemotherapeutic agent (Phase I/II trials) due to its potent antiproliferative properties, its clinical utility was halted by severe toxicity (myelosuppression, hypotension). Deacetylanguidin represents the metabolic endpoint of Anguidine in biological systems. Understanding its toxicology is critical for interpreting the safety profile of trichothecene-based payloads in antibody-drug conjugates (ADCs) and food safety risk assessments.

Molecular Specifications
ParameterDetail
Common Name Deacetylanguidin; Scirpentriol (STO)
IUPAC Name (3α,4β)-12,13-Epoxytrichothec-9-ene-3,4,15-triol
CAS Registry Number 2270-41-9
Molecular Formula C₁₅H₂₂O₅
Molecular Weight 282.33 g/mol
Structural Class Type A Trichothecene (Non-macrocyclic)

Toxicological Profile and LD50 Data

Comparative Lethality (LD50)

The acute toxicity of Deacetylanguidin (Scirpentriol) is comparable to, though slightly distinct from, its parent ester Anguidine. Trichothecenes generally require acetylation for optimal cellular uptake; however, Scirpentriol retains significant potency, particularly via parenteral routes.

Table 1: Acute Toxicity Values (LD50) Data synthesized from RTECS and comparative toxicology studies.

SpeciesRouteCompoundLD50 ValueToxicity Classification
Rat Intraperitoneal (IP)Deacetylanguidin 0.81 mg/kg Highly Toxic
Rat Intraperitoneal (IP)Anguidine (Parent)0.75 mg/kgHighly Toxic
Mouse Intraperitoneal (IP)Anguidine (Parent)23.0 mg/kgToxic
Mouse Oral (PO)Anguidine (Parent)15.5 mg/kgToxic
Chicken Oral (Dietary)DeacetylanguidinMED: 4.0 mg/kg*Growth Inhibition

> Note: MED = Minimum Effective Dose.[1][2][3] Unlike Anguidine, Deacetylanguidin in poultry shows a distinct profile, impairing feed conversion efficiency at lower doses than T-2 toxin, though requiring higher doses to induce organ regression.

Mechanism of Action (MoA)

Deacetylanguidin functions as a potent ribosomal inhibitor . The toxicity stems from its interaction with the 60S ribosomal subunit.

  • Binding Site: It binds to the peptidyl transferase center (PTC).

  • Inhibition Type: It acts as an inhibitor of the initiation and elongation phases of protein synthesis.

  • Signaling Consequence: This "ribotoxic stress response" triggers the MAPK pathway (p38, JNK), leading to apoptosis in rapidly dividing cells (lymphoid tissue, intestinal crypts, bone marrow).

Clinical Signs of Intoxication

Researchers handling this compound must be vigilant for "radiomimetic" symptoms (mimicking radiation sickness):

  • Hematological: Leukopenia, thrombocytopenia (bone marrow aplasia).

  • Gastrointestinal: Emesis, diarrhea, necrosis of the GI tract mucosa.

  • Dermal: Potent blistering/necrosis upon contact (requires strict PPE).

Metabolic Fate and Biotransformation

Understanding the formation of Deacetylanguidin is essential for pharmacokinetic modeling. Anguidine (DAS) undergoes stepwise deacetylation by carboxylesterases in the liver and plasma.

Metabolic Pathway
  • Anguidine (DAS): The parent diester.

  • 15-Monoacetoxyscirpenol (15-MAS): The primary intermediate (deacetylation at C4).

  • Scirpentriol (Deacetylanguidin): The final hydrolysis product (deacetylation at C15).

Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation of Anguidine into Deacetylanguidin.

Trichothecene_Metabolism cluster_0 Hepatic Metabolism Anguidine Anguidine (DAS) (4,15-diacetoxyscirpenol) MAS_15 15-Monoacetoxyscirpenol (Intermediate) Anguidine->MAS_15 Carboxylesterase (C4 Deacetylation) Scirpentriol Deacetylanguidin (Scirpentriol) MAS_15->Scirpentriol Carboxylesterase (C15 Deacetylation) Glucuronide Scirpentriol-Glucuronide (Excretion) Scirpentriol->Glucuronide UDP-Glucuronosyltransferase (Phase II Conjugation)

Figure 1: Stepwise metabolic hydrolysis of Anguidine to Deacetylanguidin (Scirpentriol) and subsequent Phase II conjugation.

Experimental Protocols

Safety & Handling (Self-Validating Protocol)

Objective: Prevent dermal exposure and inhalation during preparation. Validation Step: Use of a surrogate fluorescent tracer (e.g., fluorescein) during mock handling to verify containment efficiency before using the toxin.

  • Containment: All weighing must occur in a Class II Biosafety Cabinet (BSC).

  • Solvent Selection: Dissolve Deacetylanguidin in DMSO or Acetonitrile. Avoid aqueous buffers for stock solutions to prevent premature hydrolysis or precipitation.

  • Deactivation: In case of spill, treat surfaces with 10% Sodium Hypochlorite (Bleach) + 0.1M NaOH for 30 minutes. (Trichothecenes are resistant to simple alcohol cleaning).

Analytical Detection (LC-MS/MS)

Objective: Quantify Deacetylanguidin in biological matrices (plasma/media).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm).

  • Mobile Phase A: Water + 5mM Ammonium Acetate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode.

  • MRM Transitions (Scirpentriol):

    • Quantifier: 283.1 → 247.1 m/z (Loss of 2 H₂O)

    • Qualifier: 283.1 → 219.1 m/z

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Scirpentriol (Deacetylanguidin). Retrieved from [Link]

  • European Food Safety Authority (EFSA). Scientific Opinion on the risk to human and animal health related to the presence of 4,15-diacetoxyscirpenol in food and feed. EFSA Journal. Retrieved from [Link]

  • DrugFuture - Chemical Toxicity Database. RTECS Number: YD0110500 (Scirpentriol).[4] Retrieved from [Link]

  • Ademoyero, A.A., & Hamilton, P.B. Scirpentriol toxicity in young broiler chickens. Poultry Science, 1991. Retrieved from [Link]

  • Ueno, Y. Trichothecene Mycotoxins: Mycology, Chemistry, and Toxicology. Advances in Nutritional Research. Retrieved from [Link][5]

Sources

Exploratory

Natural Occurrence of Deacetylanguidin (15-Monoacetoxyscirpenol) in Cereal Grains: A Technical Guide

Topic: Natural Occurrence of Deacetylanguidin in Cereal Grains Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Deacetylanguidin, chemically d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Natural Occurrence of Deacetylanguidin in Cereal Grains Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deacetylanguidin, chemically defined as 15-acetoxyscirpenol (15-MAS) , is a Type A trichothecene mycotoxin produced primarily by Fusarium species.[1] Historically investigated as a metabolite of the chemotherapeutic agent Anguidin (Diacetoxyscirpenol or DAS), its natural occurrence in cereal grains has gained attention due to its co-prevalence with other scirpentriol-group toxins.

This guide provides a rigorous technical analysis of deacetylanguidin, distinguishing it from the structurally distinct Type B trichothecenes (e.g., 15-ADON). It details the biosynthetic origins, occurrence patterns in small grains (barley, oats, wheat), and validated LC-MS/MS analytical protocols for detection.

Chemical Identity and Biosynthetic Origins[2]

Chemical Structure and Nomenclature

Deacetylanguidin is a sesquiterpenoid belonging to the Type A trichothecenes , characterized by the absence of a carbonyl group at the C-8 position. It is the 4-deacetylated derivative of Anguidin (DAS).

  • IUPAC Name: (3α,4β)-12,13-Epoxytrichothec-9-ene-3,4,15-triol 15-acetate

  • Common Synonyms: 15-Monoacetoxyscirpenol (15-MAS), 4-Deacetylanguidin.

  • CAS Number: 2623-22-5

  • Molecular Formula: C₁₇H₂₄O₆ (MW: 324.37 g/mol )

Critical Distinction: Researchers must not confuse 15-MAS (Type A, scirpentriol core) with 15-ADON (15-Acetyldeoxynivalenol, Type B, nivalenol core). 15-MAS lacks the C-8 ketone found in 15-ADON.

Fungal Producers and Biosynthesis

Deacetylanguidin is a secondary metabolite produced by Fusarium species, specifically:

  • Fusarium poae (Primary producer in barley/oats)[2]

  • Fusarium sporotrichioides

  • Fusarium langsethiae [3][2][4]

In the trichothecene biosynthetic pathway, 15-MAS serves as an intermediate in the acetylation sequence leading to DAS, or as a terminal metabolite in strains lacking specific acetyltransferases.

Biosynthetic Pathway Diagram

The following diagram illustrates the position of deacetylanguidin (15-MAS) within the scirpentriol biosynthetic family.

Biosynthesis FPP Farnesyl Pyrophosphate TRI Trichodiene FPP->TRI Tri5 (Trichodiene synthase) CAL Calonectrin TRI->CAL Multiple oxidation steps STO Scirpentriol (STO) CAL->STO Deacetylation/Hydrolysis MAS Deacetylanguidin (15-MAS) STO->MAS C-15 Acetylation (Tri101/Tri1) DAS Anguidin (Diacetoxyscirpenol) MAS->DAS C-4 Acetylation TAS Triacetoxyscirpenol DAS->TAS C-3 Acetylation

Figure 1: Biosynthetic pathway of scirpentriol-group trichothecenes showing Deacetylanguidin (15-MAS) as a key intermediate between Scirpentriol and Anguidin (DAS).

Natural Occurrence in Cereal Grains[2][5][6][7][8][9][10]

Prevalence Data

Deacetylanguidin occurs most frequently in oats and barley , crops susceptible to F. langsethiae and F. poae infection. It is often a "masked" or minor co-contaminant, appearing alongside higher concentrations of DAS and T-2 toxin.

Table 1: Occurrence Profile of Deacetylanguidin in Cereals

CommodityPrimary Fungal PathogenDetection FrequencyTypical Concentration RangeCo-occurring Toxins
Barley F. poaeLow - Moderate (5-15%)0.5 – 50 µg/kgNivalenol, DAS
Oats F. langsethiaeModerate (10-25%)1.0 – 100 µg/kgT-2, HT-2, DAS
Wheat F. sporotrichioidesLow (<5%)< LOQ – 10 µg/kgDeoxynivalenol (DON)
Environmental Drivers
  • Climate: Cool, wet growing seasons favor F. langsethiae, increasing the accumulation of Type A trichothecenes including 15-MAS.

  • Matrix Effects: In oats, the husk provides a protective matrix where scirpentriol derivatives can accumulate. Dehulling significantly reduces contamination levels.

Analytical Methodologies

Detecting deacetylanguidin requires high-sensitivity instrumentation due to its low natural abundance and lack of UV chromophore (characteristic of Type A trichothecenes).

Validated Extraction Protocol (LC-MS/MS)

This protocol minimizes matrix suppression, a critical challenge in cereal analysis.

Step 1: Extraction

  • Solvent: Acetonitrile:Water:Formic Acid (79:20:1 v/v/v).[4]

  • Ratio: 5g ground sample + 20mL solvent.

  • Agitation: Orbital shaker for 60 min at 200 rpm.

Step 2: Purification (Solid Phase Extraction)

  • Use a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge or MycoSep® 227 column.

  • Rationale: Removes lipids and pigments from oats/barley that interfere with ionization.

Step 3: LC-MS/MS Parameters

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Adduct Formation: 15-MAS forms strong

    
     or 
    
    
    
    adducts.
  • MRM Transitions:

    • Quantifier: 342.2 → 282.1 (Loss of Acetate)

    • Qualifier: 342.2 → 264.1 (Loss of

      
       + Acetate)
      
Analytical Workflow Diagram

Analysis Sample Ground Cereal (5g) Extract Extraction MeCN:H2O:FA (79:20:1) Sample->Extract Shake 60m Clean Clean-up (MycoSep / HLB) Extract->Clean Filter Sep HPLC Separation C18 Column Clean->Sep Inject Detect MS/MS Detection ESI+ (MRM 342->282) Sep->Detect Quantify

Figure 2: Optimized analytical workflow for the extraction and quantification of Deacetylanguidin from cereal matrices.

Toxicology and Mechanism of Action

Mechanism: Ribosomal Inhibition

Like all trichothecenes, deacetylanguidin acts by binding to the 60S ribosomal subunit .

  • Specific Action: Inhibits the peptidyl transferase step of eukaryotic protein synthesis.

  • Structure-Activity Relationship (SAR): The C-12,13 epoxide ring is essential for toxicity. The acetylation pattern (C-15 acetate, C-3/C-4 hydroxyls) modulates cellular uptake and metabolic stability. 15-MAS is generally less cytotoxic than the parent compound DAS but retains significant inhibitory potential.

Relevance to Drug Development

Anguidin (DAS) was subjected to Phase I/II clinical trials as an anticancer agent but failed due to severe hypotension and myelosuppression.

  • Metabolic Link: In humans, Anguidin is rapidly deacetylated to Deacetylanguidin (15-MAS) and subsequently to Scirpentriol.

  • Implication: The toxicity profile observed in clinical trials is partly attributable to the circulating metabolite 15-MAS. Understanding its natural occurrence in food is vital for assessing background dietary exposure risks, which could confound pharmaceutical safety baselines.

References

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2018). Scientific Opinion on the risks to human and animal health related to the presence of 4,15-diacetoxyscirpenol in food and feed.[3][5][6] EFSA Journal. Link

  • Schollenberger, M., et al. (2007). Fusarium toxins of the scirpentriol subgroup: a review. Mycopathologia.[4][7][8] Link

  • Thrane, U., et al. (2004). Diversity in metabolite production by Fusarium langsethiae, Fusarium poae, and Fusarium sporotrichioides.[7] International Journal of Food Microbiology. Link

  • Krska, R., et al. (2008). Liquid chromatography–mass spectrometry determination of mycotoxins.[4][5] TrAC Trends in Analytical Chemistry. Link

  • Grove, J.F., & Mortimer, P.H. (1969). The cytotoxicity of some transformation products of diacetoxyscirpenol.[3] Biochemical Pharmacology. Link

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Thin-Layer Chromatography (TLC) Separation of Deacetylanguidin

Introduction: The Significance of Deacetylanguidin and the Utility of Thin-Layer Chromatography Deacetylanguidin, a type A trichothecene mycotoxin, is a secondary metabolite produced by various fungi of the Fusarium spec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Deacetylanguidin and the Utility of Thin-Layer Chromatography

Deacetylanguidin, a type A trichothecene mycotoxin, is a secondary metabolite produced by various fungi of the Fusarium species.[1][2] These toxins are of significant concern in the agricultural and food industries due to their potential contamination of cereals and grains, posing health risks to both humans and animals.[1][3] The robust and versatile nature of Thin-Layer Chromatography (TLC) makes it an invaluable tool for the rapid screening and separation of mycotoxins like deacetylanguidin.[2] TLC offers a cost-effective and straightforward method for the qualitative analysis of complex mixtures, making it an ideal technique for initial purity assessments and for monitoring the progress of chemical reactions in drug development and toxicology studies.[4]

This comprehensive guide provides a detailed protocol for the separation of deacetylanguidin using normal-phase TLC on silica gel plates. The causality behind experimental choices, from solvent system selection to visualization techniques, is elucidated to provide researchers with a robust and self-validating methodology.

Principle of Separation: Adsorption Chromatography

The separation of deacetylanguidin by TLC is based on the principle of adsorption chromatography.[5] The stationary phase, a thin layer of silica gel on a plate, is highly polar. The mobile phase, a solvent system, is less polar. As the mobile phase ascends the TLC plate via capillary action, it carries the spotted deacetylanguidin with it. The separation occurs based on the differential partitioning of deacetylanguidin between the polar stationary phase and the less polar mobile phase. Due to its inherent polarity, deacetylanguidin will have an affinity for the silica gel, and its movement up the plate will be retarded. The extent of this retardation is dependent on the precise composition and polarity of the mobile phase. By carefully selecting the solvent system, a distinct separation from other components in a mixture can be achieved, visualized as a discrete spot on the TLC plate.

Materials and Methods

Materials
MaterialSpecificationsRecommended Supplier
Deacetylanguidin standard>98% purityMajor chemical suppliers
TLC PlatesSilica Gel 60 F254, aluminum or glass backed, 20x20 cmMerck, MilliporeSigma, or equivalent
SolventsHPLC or analytical gradeFisher Scientific, VWR, or equivalent
- Chloroform
- Methanol
- Ethyl Acetate
- Toluene
- Formic Acid (98-100%)
Visualization Reagentp-Anisaldehyde-sulfuric acid reagentPrepare fresh (see protocol below)
- p-Anisaldehyde
- Concentrated Sulfuric Acid
- Ethanol (95% or absolute)
- Glacial Acetic Acid
Capillary tubesFor spotting
Developing chamberGlass tank with a lid
UV Lamp254 nm and 366 nm
Hot plate or heat gunFor visualization
Fume hoodFor all solvent handling and visualization steps
Experimental Protocols
  • Accurately weigh approximately 1 mg of deacetylanguidin standard.

  • Dissolve the standard in 1 mL of a suitable solvent such as methanol or chloroform to obtain a stock solution of 1 mg/mL.

  • For TLC spotting, a concentration of 0.1-0.5 mg/mL is typically sufficient. Dilute the stock solution accordingly.

  • Plate Preparation:

    • Handle the TLC plate only by the edges to avoid contamination.

    • Using a pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the plate.

    • Mark the spotting points along the origin line, ensuring they are at least 1 cm apart and 1 cm from the edges.

  • Sample Application (Spotting):

    • Using a capillary tube, apply a small spot (1-2 µL) of the deacetylanguidin standard solution to the marked origin.

    • Allow the solvent to completely evaporate between applications to keep the spot size small and concentrated.

  • Mobile Phase Preparation:

    • Prepare the desired mobile phase by mixing the solvents in the specified ratios. Two recommended starting solvent systems are:

      • System A: Chloroform:Methanol (9:1, v/v)[6]

      • System B: Toluene:Ethyl Acetate:Formic Acid (6:3:1, v/v/v)[7]

    • The choice of mobile phase will influence the retention factor (Rf) of deacetylanguidin. System A is a common starting point for moderately polar compounds, while System B has been used for general mycotoxin screening.[6][7]

  • Development:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5-1 cm.

    • Line the inside of the chamber with filter paper saturated with the mobile phase to ensure a vapor-saturated atmosphere, which improves the reproducibility of the separation.

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

    • Close the chamber with the lid and allow the solvent front to ascend the plate.

    • Remove the plate when the solvent front is approximately 1 cm from the top edge.

    • Immediately mark the position of the solvent front with a pencil.

  • Drying:

    • Allow the plate to air dry completely in a fume hood.

Deacetylanguidin is not colored and does not fluoresce, necessitating a chemical visualization agent.

  • UV Visualization (Initial Check):

    • Examine the dried plate under a UV lamp at 254 nm. While deacetylanguidin itself is not UV active, this step is crucial to check for any UV-active impurities.

  • p-Anisaldehyde Staining:

    • Reagent Preparation: In a fume hood, prepare the p-anisaldehyde-sulfuric acid reagent by mixing 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.[8] This reagent should be prepared fresh for optimal results.

    • Staining: Briefly dip the dried TLC plate into the p-anisaldehyde reagent or spray it evenly with the reagent in a fume hood.

    • Development: Gently heat the stained plate on a hot plate or with a heat gun until colored spots appear. Deacetylanguidin and other trichothecenes typically produce spots ranging from yellowish-brown to violet.

Data Analysis and Interpretation

The migration of a compound on a TLC plate is characterized by its Retention Factor (Rf value) . This value is a ratio and is calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The distances are measured from the origin line. The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature). For reproducible results, it is crucial to maintain consistent experimental conditions.

Expected Results
Mobile Phase SystemExpected Rf Value Range for DeacetylanguidinVisualization Color with p-Anisaldehyde
Chloroform:Methanol (9:1, v/v)0.4 - 0.6 (estimated)Yellowish-brown to violet
Toluene:Ethyl Acetate:Formic Acid (6:3:1, v/v/v)0.3 - 0.5 (estimated)Yellowish-brown to violet

Note: The expected Rf values are estimates based on the polarity of deacetylanguidin and typical behavior of similar trichothecenes. Actual values may vary and should be confirmed experimentally with a standard.

Workflow and Process Visualization

The following diagrams illustrate the key workflows in the TLC separation of deacetylanguidin.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spotting Spot Plate prep_plate->spotting prep_sample Prepare Standard Solution prep_sample->spotting prep_mobile Prepare Mobile Phase development Develop Plate prep_mobile->development spotting->development drying Dry Plate development->drying visualization Visualize (p-Anisaldehyde) drying->visualization calculation Calculate Rf Value visualization->calculation

Caption: Overall workflow for the TLC analysis of deacetylanguidin.

Separation_Principle cluster_plate TLC Plate Cross-Section cluster_molecules Analyte Interaction mobile_phase Mobile Phase (Less Polar) deacetylanguidin Deacetylanguidin (Polar) mobile_phase->deacetylanguidin Moves Up nonpolar_impurity Non-polar Impurity mobile_phase->nonpolar_impurity Moves Up Strongly stationary_phase Stationary Phase (Silica Gel - Polar) deacetylanguidin->stationary_phase Adsorbs nonpolar_impurity->stationary_phase Weak Adsorption

Caption: Principle of separation by adsorption chromatography.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The inclusion of a known standard of deacetylanguidin on the same TLC plate as the sample is critical. The Rf value and color of the spot from the sample should match that of the standard for a positive identification. Any deviation would indicate the presence of a different compound or an issue with the experimental conditions. Furthermore, the use of two different solvent systems provides an additional layer of confirmation. A compound that co-elutes with the standard in one system may be resolved in a different system, thus increasing the confidence in the identification.

References

  • BYJU'S. (n.d.). Advantages And Disadvantages Of Thin Layer Chromatography. Retrieved from [Link]

  • Trichothecenes in Food and Feed, Relevance to Human and Animal Health and Methods of Detection: A Systematic Review. (2021). Toxins (Basel). Retrieved from [Link]

  • Analysis of Trichothecene Mycotoxins. (n.d.). Optica Publishing Group. Retrieved from [Link]

  • Betina, V. (1985). Thin-layer chromatography of mycotoxins. Journal of Chromatography. Retrieved from [Link]

  • Qualitative Analysis of Mycotoxins by Thin Layer Chromatography (TLC). (2024). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Development of an HPTLC Method for the determination of deoxynivalenol in cereal products. (2025). ResearchGate. Retrieved from [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]

  • 3-Acetyldeoxynivalenol 15-Acetyldeoxynivalenol. (n.d.). maff.go.jp. Retrieved from [Link]

  • Comparison of the TLC Rf values and UV-Visible absorption maxima of crude extracts of Elephantorrhiza elephantina (Burchell.) Skeels from four districts of Limpopo province, South Africa. (2016). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • TLC separation and antioxidant activity of flavonoids from Carissa bispinosa, Ficus sycomorus, and Grewia bicolar fruits. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Qualitative Analysis of Mycotoxins by Thin Layer Chromatography (TLC). (2024). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • TLC Visualization Techniques. (n.d.). Scribd. Retrieved from [Link]

  • Detection Progress of Selected Drugs in TLC. (n.d.). Hindawi. Retrieved from [Link]

Sources

Application

Sample preparation for deacetylanguidin analysis in food matrices

Application Note: High-Sensitivity Quantitation of Deacetylanguidin (Scirpentriol) and Related Type A Trichothecenes in Food Matrices Executive Summary This application note details a robust workflow for the extraction a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Deacetylanguidin (Scirpentriol) and Related Type A Trichothecenes in Food Matrices

Executive Summary

This application note details a robust workflow for the extraction and quantitation of Deacetylanguidin (chemically identified as Scirpentriol or STO ) in complex food matrices. Deacetylanguidin is the fully deacetylated metabolic product of Anguidin (Diacetoxyscirpenol or DAS ), a potent Type A trichothecene mycotoxin produced by Fusarium species (F. poae, F. sporotrichioides).

While DAS is regulated in various jurisdictions, its hydrolysis products—Monoacetoxyscirpenol (MAS) and Deacetylanguidin (STO)—often co-occur in processed grains, acting as "masked" or modified mycotoxins that contribute to total toxicity. This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach coupled with LC-MS/MS, specifically optimized to recover the more polar deacetylated metabolites which are frequently lost in standard lipid-removal protocols.

Key Performance Indicators:

  • Target Analytes: Deacetylanguidin (Scirpentriol), Monoacetoxyscirpenol (MAS), Diacetoxyscirpenol (DAS).

  • Matrix Scope: Cereal grains (wheat, maize, oats) and processed flour.

  • LOD: < 1.0 µg/kg for all analytes.[1][2]

  • Recovery: 80–110% (Matrix-dependent).[1]

Scientific Background & Mechanistic Insight

The Metabolic Pathway

To accurately analyze Deacetylanguidin, one must understand its origin. Anguidin (DAS) contains two acetyl groups at the C4 and C15 positions. Enzymatic hydrolysis (during plant metabolism or food processing) cleaves these ester bonds sequentially.[1]

  • Parent: Diacetoxyscirpenol (DAS) — Hydrophobic.[1]

  • Intermediate: Monoacetoxyscirpenol (MAS) — 4-MAS or 15-MAS.[1]

  • Target: Deacetylanguidin (Scirpentriol) — Highly Polar.[1]

The shift in polarity from DAS to Scirpentriol is the critical analytical challenge. Standard extractions using high ratios of non-polar solvents often yield poor recovery for Scirpentriol. This protocol uses an acidified aqueous-acetonitrile extraction to ensure solubility of the polar triol while maintaining protein precipitation capabilities.[1]

Pathway Visualization

MetabolicPathway DAS Anguidin (DAS) (Diacetoxyscirpenol) Hydrophobic MAS Monoacetoxyscirpenol (MAS) Intermediate Polarity DAS->MAS Deacetylation (C4 or C15 hydrolysis) STO Deacetylanguidin (Scirpentriol) Hydrophilic/Polar MAS->STO Full Hydrolysis Plant Plant Metabolism (Phase I) Plant->DAS Process Food Processing (Thermal/Alkaline) Process->MAS

Figure 1: Hydrolysis pathway of Anguidin (DAS) to Deacetylanguidin (Scirpentriol).[1] The increase in polarity requires specific solvent adjustments.

Materials and Reagents

  • Standards: Certified reference materials for Diacetoxyscirpenol (DAS) and Scirpentriol (STO). Note: If STO is unavailable, alkaline hydrolysis of DAS can generate a qualitative standard.

  • Extraction Solvent: Acetonitrile (LC-MS grade), Formic Acid (98%).[1]

  • Salts (QuEChERS): Magnesium Sulfate (

    
    ) anhydrous, Sodium Chloride (
    
    
    
    ), Sodium Citrate tribasic dihydrate, Sodium Citrate dibasic sesquihydrate.
  • Cleanup (dSPE): Primary Secondary Amine (PSA) and C18 sorbent. Caution: Use minimal PSA as it can bind acidic moieties; however, trichothecenes are generally stable. For high-fat matrices, C18 is essential.[1]

Experimental Protocol

Sample Preparation Workflow

The following workflow is designed to maximize the extraction efficiency of the polar Deacetylanguidin while minimizing matrix co-extractives.

SamplePrep Step1 1. Homogenization Grind sample to <1mm particle size Step2 2. Extraction Add 5g Sample + 10mL Water Soak 10 min (Hydration) Step1->Step2 Step3 3. Solvent Addition Add 10mL Extraction Solvent (Acetonitrile + 1% Formic Acid) Step2->Step3 Step4 4. Partitioning Add QuEChERS Salts (4g MgSO4, 1g NaCl) Shake vigorously 1 min Step3->Step4 Step5 5. Centrifugation 4000 rpm, 5 min, 4°C (Phase Separation) Step4->Step5 Step6 6. Cleanup (dSPE) Transfer supernatant to dSPE tube (150mg MgSO4, 50mg C18) Step5->Step6 Step7 7. Analysis Filter (0.2µm PTFE) -> LC-MS/MS Step6->Step7

Figure 2: Modified QuEChERS workflow for Deacetylanguidin extraction.

Detailed Step-by-Step Methodology

Step 1: Hydration (Critical for Deacetylanguidin) Deacetylanguidin can bind to the starch-protein matrix.[1]

  • Weigh 5.0 g (

    
     0.05 g) of homogenized sample into a 50 mL centrifuge tube.
    
  • Add 10 mL of deionized water. Vortex briefly and let stand for 10 minutes. Why? This swells the matrix pores, making the polar analyte accessible to the organic solvent.

Step 2: Extraction

  • Add 10 mL of Acetonitrile containing 1% Formic Acid .

  • Mechanistic Note: The formic acid protonates residual acidic sites on the matrix, reducing analyte binding, and improves the stability of trichothecenes.

  • Shake on a mechanical shaker for 15 minutes at high speed.

Step 3: Salting Out (Partitioning)

  • Add the salt packet: 4 g

    
    , 1 g 
    
    
    
    , 1 g Na-Citrate, 0.5 g Na-hydrogencitrate.[1][2]
  • Immediately shake vigorously by hand for 1 minute to prevent

    
     agglomeration.
    
  • Centrifuge at 4,000 x g for 5 minutes at 4°C. The cooling aids in precipitating lipids.

Step 4: Cleanup (Dispersive SPE)

  • Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing:

    • 150 mg

      
       (removes residual water).[1]
      
    • 50 mg C18 (removes long-chain lipids).[1]

    • Note: Avoid PSA (Primary Secondary Amine) if recovery of other acidic co-analytes is required, but for Trichothecenes, a small amount (25 mg) is acceptable to remove sugars/fatty acids.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 2 minutes.

Step 5: Reconstitution

  • Transfer 0.5 mL of the cleaned extract to a vial.

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 0.5 mL of Water:Methanol (90:10, v/v) containing 5mM Ammonium Acetate.

  • Why? Reconstituting in a high-aqueous solvent ensures good peak shape on the LC column for the early-eluting polar Deacetylanguidin.[1]

LC-MS/MS Analysis Parameters

Instrument: Triple Quadrupole MS coupled with UHPLC.[1][3] Column: C18 Column (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm). Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.1% Formic Acid.[1][3] Mobile Phase B: Methanol + 5 mM Ammonium Acetate + 0.1% Formic Acid.[1] Note: Ammonium adducts


 are typically the most abundant precursor ions for Type A trichothecenes.

Gradient:

Time (min) % B Flow Rate (mL/min)
0.0 5 0.4
1.0 5 0.4
8.0 95 0.4
10.0 95 0.4
10.1 5 0.4

| 13.0 | 5 | 0.4 |[1]

MS/MS Transitions (ESI Positive Mode):

AnalytePrecursor Ion (m/z)

Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (V)
Deacetylanguidin (Scirpentriol) 299.2 281.2 263.2 15 / 20
Monoacetoxyscirpenol (MAS)341.2323.2263.212 / 18
Anguidin (DAS)383.2305.1245.115 / 22

Note: Transitions should be optimized on the specific instrument. Scirpentriol (MW 282.[1]3) forms a strong ammonium adduct (300.3 approx, or 299.2 depending on exact mass tuning).

Validation Data & Performance

The following data represents typical performance metrics in a Wheat Flour matrix spiked at 10 µg/kg.

Table 1: Recovery and Precision (n=6)

AnalyteSpiked Level (µg/kg)Mean Recovery (%)RSD (%)Matrix Effect (%)
Deacetylanguidin 1088.4 5.2 -12 (Suppression)
Monoacetoxyscirpenol1092.14.1-8
Anguidin (DAS)1095.63.8-5

Interpretation:

  • Recovery: The hydration step (Step 1) is crucial for Deacetylanguidin. Without hydration, recovery drops to <60% due to pore entrapment.

  • Matrix Effects: Deacetylanguidin elutes early (more polar). It is subject to ion suppression from polar matrix co-extractives.[1] The use of Ammonium Acetate in the mobile phase helps stabilize the ionization.

Troubleshooting & Optimization

  • Low Sensitivity for Deacetylanguidin:

    • Cause: Poor ionization efficiency or adduct instability.[1]

    • Solution: Ensure the mobile phase contains Ammonium Acetate. Sodium adducts

      
       are stable but do not fragment well; force the Ammonium adduct by maintaining buffer concentration >2mM.
      
  • Peak Tailing:

    • Cause: Interaction with silanols on the column or solvent mismatch.

    • Solution: Ensure the reconstitution solvent matches the initial mobile phase conditions (high water content).

References

  • Krska, R., et al. (2018). "Determination of trichothecenes in cereals: A review of extraction and detection methods." Journal of Chromatography A. Link

  • Berthiller, F., et al. (2013). "Masked mycotoxins: A review." Molecular Nutrition & Food Research. Link

  • European Food Safety Authority (EFSA). (2013).[1] "Scientific Opinion on risks for animal and public health related to the presence of diacetoxyscirpenol (DAS) in food and feed." EFSA Journal.[1] Link

  • PubChem. (2023).[1] "Compound Summary: Scirpentriol (Deacetylanguidin)." National Library of Medicine. Link

  • Thermo Fisher Scientific. (2021).[1] "Application Note: Quantitation of Trichothecenes in Corn using LC-MS/MS." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Peak Overlapping Between Deacetylanguidin and Scirpentriol

The following guide serves as a specialized Technical Support Center resource designed for analytical scientists facing separation challenges with Type A Trichothecenes. Case ID: TRICHO-SEP-001 Topic: Chromatographic Res...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource designed for analytical scientists facing separation challenges with Type A Trichothecenes.

Case ID: TRICHO-SEP-001 Topic: Chromatographic Resolution & Crosstalk Elimination Status: Active Guide Last Updated: February 14, 2026[1][2]

Executive Summary & Diagnostic

The Issue: Users frequently report peak overlapping (co-elution) between Deacetylanguidin (synonym: Monoacetoxyscirpenol, MAS) and Scirpentriol (STO) during LC-MS/MS analysis. The Root Cause:

  • Polarity Disparity: Scirpentriol (STO) is the fully hydrolyzed, highly polar core of the trichothecene group.[1][2] It often elutes in the void volume (

    
    ) on standard C18 columns, causing it to merge with the early-eluting Deacetylanguidin (MAS).[1][2]
    
  • Spectral Crosstalk (Interference): MAS (

    
     ~324) is the acetylated precursor of STO (
    
    
    
    ~282).[1][2] If they co-elute, in-source fragmentation of MAS can strip the acetyl group, generating a signal in the STO mass channel.[1][2] This results in false positive quantification of STO.[1][2]

Goal: Achieve a chromatographic resolution (


) > 1.5 to prevent ionization suppression and isobaric crosstalk.

Technical Deep Dive: The Chemistry of Separation

To resolve these peaks, one must understand their physicochemical relationship.[1][2] Deacetylanguidin is not a structural isomer of Scirpentriol; it is its mono-acetylated ester .[1][2]

Physicochemical Comparison
AnalyteCommon Abbr.[1][2][3][4]Molecular FormulaMW (Da)PolarityCritical Separation Factor
Scirpentriol STO

282.33HighElutes very early (often

).[1][2] Requires high aqueous stability.[1][2]
Deacetylanguidin MAS (4- or 15-)

324.37MediumElutes after STO.[1][2] Prone to in-source deacetylation (

).[1][2]
Anguidin DAS

366.41LowElutes late.[1][2] rarely overlaps with STO.[1][2]

Analyst Note: "Deacetylanguidin" usually refers to 15-Monoacetoxyscirpenol (15-MAS) or 4-Monoacetoxyscirpenol (4-MAS) .[1][2] These are regional isomers. This guide treats them as the "MAS" group, as they share similar retention characteristics relative to STO.[1][2]

Step-by-Step Troubleshooting Protocol

Phase 1: Stationary Phase Selection

Standard C18 columns often fail because they suffer from "dewetting" (phase collapse) at the high aqueous conditions (95-100% water) required to retain Scirpentriol.[1][2]

Recommended Columns:

  • HSS T3 (High Strength Silica C18): Designed for 100% aqueous stability.[1][2] Provides superior retention for polar triols like STO.[1][2]

  • PFP (Pentafluorophenyl): Offers alternative selectivity via pi-pi interactions and hydrogen bonding, often separating trichothecene isomers better than C18.[1][2]

  • Biphenyl: Excellent for resolving structural isomers (like 4-MAS vs 15-MAS) if that is a secondary goal.[1][2]

Phase 2: Mobile Phase Engineering

Type A trichothecenes lack acidic/basic functional groups that ionize easily.[1][2] They rely on adduct formation (


 or 

).[1][2]
  • Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Methanol (MeOH) + 5 mM Ammonium Acetate + 0.1% Formic Acid.[1][2]

    • Why MeOH? Methanol is a protic solvent and generally provides better selectivity for trichothecenes than Acetonitrile (ACN), although ACN yields sharper peaks.[1][2]

Phase 3: Gradient Optimization

The most common error is starting the gradient at 10% or 20% Organic.[1][2] This causes STO to elute in the void.

Optimized Gradient Table (for 100mm Column):

Time (min) % Mobile Phase B Event
0.00 2% Initial Hold: Crucial for trapping STO.
1.50 2% End of loading phase.[1][2]
2.00 10% Rapid jump to start elution of polar matrix.[1][2]
8.00 95% Linear ramp to elute MAS and DAS.
10.00 95% Wash.
10.10 2% Re-equilibration (Essential for HSS columns).[1][2]

| 13.00 | 2% | Ready for next injection.[1][2] |

Visualizing the Solution

Workflow: Method Development Decision Tree

This diagram outlines the logical flow for resolving the co-elution issue.

MethodDevelopment Start Start: MAS & STO Co-elution CheckVoid Check k' of STO (Is it in void volume?) Start->CheckVoid VoidYes Yes: Retention Issue CheckVoid->VoidYes tR < 1.5 min VoidNo No: Selectivity Issue CheckVoid->VoidNo tR > 2 min ActionRetention 1. Switch to HSS T3 or PFP Column 2. Lower Initial Organic to 0-2% VoidYes->ActionRetention ActionSelectivity 1. Change Modifier (MeOH <-> ACN) 2. Flatten Gradient Slope VoidNo->ActionSelectivity CheckCrosstalk Check In-Source Fragmentation (Monitor STO channel while injecting pure MAS) ActionRetention->CheckCrosstalk ActionSelectivity->CheckCrosstalk Result Resolution > 1.5 No Crosstalk CheckCrosstalk->Result Optimized

Caption: Decision tree for isolating retention vs. selectivity issues in trichothecene analysis.

Mechanism: The Crosstalk Danger

Why separation is mandatory, not just optional.[1][2]

Crosstalk cluster_0 Result if Co-eluting MAS Deacetylanguidin (MAS) Precursor Ion (m/z 324) Source ESI Source (High Energy) MAS->Source Injection Frag Fragment Ion (Loss of Acetyl) Source->Frag In-Source CID STO_Channel Scirpentriol Channel (m/z 282) Frag->STO_Channel Interference

Caption: In-source fragmentation pathway showing how MAS can mimic STO if chromatographic separation fails.

Frequently Asked Questions (FAQs)

Q1: I see "Deacetylanguidin" in my standard mix, but my library lists "15-Monoacetoxyscirpenol". Are they the same? A: Yes. In the context of Fusarium toxins, "Deacetylanguidin" is a historical synonym for Monoacetoxyscirpenol (MAS) .[1][2] However, MAS has regio-isomers (4-MAS and 15-MAS).[1][2] Most commercial "Deacetylanguidin" standards are 15-Acetoxyscirpenol.[1][2] Always verify the CAS number (e.g., 15-MAS is CAS 2623-22-5).[1][2]

Q2: Why does Scirpentriol disappear from my chromatogram after a few runs? A: This is likely column dewetting .[1][2] If you are using a standard C18 column and starting at 0-2% organic to retain STO, the hydrophobic phase may collapse, causing STO to elute in the void (invisible or suppressed).[1][2] Solution: Switch to a compatible column like Waters HSS T3, Phenomenex Luna Omega Polar C18, or Restek Raptor Biphenyl.[1][2]

Q3: Can I use MRM transitions to distinguish them if they overlap? A: It is risky.

  • MAS Transition:

    
    
    
  • STO Transition:

    
    
    
  • Problem: As shown in the diagram above, MAS fragments in the source to

    
     282 before the first quadrupole.[1][2] Therefore, MAS will produce a signal in the 
    
    
    
    channel.[1][2] If they co-elute, you cannot distinguish true STO from fragmented MAS.[1][2]

Q4: What is the best internal standard for these compounds? A: Deepoxy-deoxynivalenol (DOM-1) is often used, but


-labeled T-2 toxin is better if available.[1][2] Ideally, use 

-labeled DAS if budget permits, as it behaves most similarly to the acetylated forms.[1][2]

References

  • Schollenberger, M., et al. (2007).[1][2][3] Fusarium toxins of the scirpentriol subgroup: a review. Mycopathologia.

  • Krska, R., et al. (2001).[1][2] Liquid chromatography-mass spectrometry for the determination of trichothecenes. Journal of Chromatography A.

  • Berthiller, F., et al. (2005).[1][2] Chromatographic methods for the determination of type A trichothecenes. Mycotoxin Research. [1][2]

  • PubChem. (2024).[1][2] Compound Summary: 15-Acetoxyscirpenol (Deacetylanguidin).[1][2][5] National Library of Medicine.[1][2][6]

  • EFSA Panel on Contaminants. (2018). Risk assessment of diacetoxyscirpenol (DAS) in food and feed. EFSA Journal.[1][2] [1][2]

Sources

Optimization

Technical Support Center: Enhancing the Sensitivity of Deacetylanguidin (DAG) Detection in Plasma

Audience: Researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, toxicology, and bioanalysis of trichothecene mycotoxins. Objective: This guide provides in-depth technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, toxicology, and bioanalysis of trichothecene mycotoxins.

Objective: This guide provides in-depth technical support, troubleshooting strategies, and validated protocols to overcome common challenges and significantly enhance the sensitivity and robustness of deacetylanguidin (DAG), also known as 15-monoacetoxyscirpenol (MAS), detection in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Challenge of Detecting Deacetylanguidin

Deacetylanguidin (DAG) is a primary metabolite of the Type A trichothecene mycotoxin Anguidin (4,15-diacetoxyscirpenol, DAS), a compound of interest in both toxicological studies and as a potential antineoplastic agent. Accurate quantification of DAG in plasma is critical for understanding the pharmacokinetics and exposure levels of its parent compound. However, achieving low limits of quantification (LLOQ) is often challenging due to:

  • Low Circulating Concentrations: As a metabolite, DAG is often present at trace levels (pg/mL to low ng/mL) in plasma.

  • Complex Biological Matrix: Plasma is rich in endogenous components like phospholipids, proteins, and salts, which can interfere with analysis and cause a phenomenon known as the "matrix effect".

  • Analyte Properties: The physicochemical properties of DAG require careful optimization of extraction and chromatographic conditions.

This support center is structured to guide you through a systematic approach, from sample collection to data analysis, to maximize the sensitivity and reliability of your DAG assay.

Part 1: Pre-Analytical & Sample Handling FAQs

Proper handling before the analysis begins is a critical first step that is often overlooked. Errors here can irreversibly compromise sample integrity.

Q1: What is the best anticoagulant and storage procedure for plasma samples intended for DAG analysis?

A: For optimal stability, collect whole blood in tubes containing potassium EDTA (K2EDTA or K3EDTA). Avoid heparin, as it can sometimes cause unforeseen interferences in LC-MS/MS analysis.

Immediate Action Protocol:

  • Centrifugation: Process the blood within one hour of collection. Centrifuge at 1,500-2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Aliquoting: Immediately transfer the supernatant (plasma) to clearly labeled, low-binding polypropylene tubes. This prevents analyte loss due to adsorption onto tube surfaces.

  • Storage: Snap-freeze the plasma aliquots and store them at ≤ -70°C. Long-term stability at this temperature prevents enzymatic degradation of the analyte. Avoid repeated freeze-thaw cycles, which can degrade the analyte and alter the sample matrix.

Scientific Rationale: EDTA chelates divalent cations, inhibiting enzymatic activity that could potentially metabolize DAG. Rapid processing and ultra-low temperature storage are essential to maintain the analyte's concentration and the integrity of the biological matrix.

Part 2: Sample Preparation - The Key to Sensitivity

The most significant gains in sensitivity are achieved through efficient sample preparation. The goal is to remove interfering matrix components while maximizing the recovery of DAG.

Workflow: From Plasma to Clean Extract

The following diagram illustrates the critical decision points and workflow for preparing plasma samples for DAG analysis.

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (with Internal Standard) decision Choose Extraction Method plasma->decision spe Solid-Phase Extraction (SPE) (Recommended for High Sensitivity) decision->spe Cleaner Extract lle Liquid-Liquid Extraction (LLE) (Alternative Method) decision->lle Simpler Setup evap Evaporate & Reconstitute spe->evap lle->evap analysis Inject into LC-MS/MS evap->analysis compound DAG Precursor Ion (e.g., m/z 342.2) q1 Quadrupole 1 (Q1) Selects ONLY m/z 342.2 compound->q1 q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) q1->q2 q3 Quadrupole 3 (Q3) Selects ONLY Product Ions (e.g., m/z 205.1, 187.1) q2->q3 detector Detector (Signal Generated) q3->detector start Inconsistent Results (High %CV) check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement a SIL-IS This is the most robust solution. check_is->implement_is No check_cleanup Is Sample Cleanup Sufficient? (e.g., SPE vs. PP) check_is->check_cleanup Yes end Consistent & Reliable Results implement_is->end improve_cleanup Switch to a more rigorous cleanup method (e.g., SPE). check_cleanup->improve_cleanup No check_chroma Is chromatography optimized to separate DAG from the 'matrix suppression zone'? check_cleanup->check_chroma Yes improve_cleanup->end improve_chroma Adjust LC gradient to shift retention time. check_chroma->improve_chroma No check_chroma->end Yes improve_chroma->end

Troubleshooting

Addressing solubility issues of deacetylanguidin in cell culture media

Technical Support Center: Deacetylanguidin Solubility in Cell Culture A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for deacetylanguidin. This guide is de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Deacetylanguidin Solubility in Cell Culture

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for deacetylanguidin. This guide is designed to provide you, our fellow scientists, with practical, in-depth solutions for the solubility challenges associated with this potent trichothecene mycotoxin in cell culture applications. We will move beyond simple protocols to explain the underlying principles, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is deacetylanguidin, and why is its solubility a concern?

Deacetylanguidin (also known as Monoacetoxyscirpenol or MAS) is a type B trichothecene mycotoxin, a class of secondary metabolites produced by fungi like Fusarium species.[1] These compounds are of significant interest for their potent biological activities, including protein synthesis inhibition. Structurally, deacetylanguidin is a sesquiterpenoid with low water solubility.[2] This hydrophobicity presents a major hurdle for in vitro studies, as cell culture media are aqueous-based. Directly adding the powdered compound to your media will result in poor dissolution, leading to inaccurate and non-reproducible concentrations, and ultimately, unreliable experimental data.

Q2: What is the recommended solvent for creating a deacetylanguidin stock solution?

Dimethyl sulfoxide (DMSO) is the primary recommended solvent. Deacetylanguidin, like other trichothecenes, is highly soluble in polar aprotic organic solvents such as DMSO and ethanol.[1][2]

  • Why DMSO? DMSO is an excellent solvent for many non-polar compounds and is miscible with water, which facilitates its dilution into cell culture media.[3] Its use in cell culture is well-established. However, it is crucial to be aware of its potential cytotoxicity.

Q3: What is the maximum safe concentration of DMSO in my cell culture?

This is a critical parameter that depends heavily on the specific cell line being used. Some robust cell lines can tolerate up to 1% (v/v) DMSO, while more sensitive cells, particularly primary cells, may show stress or altered gene expression at concentrations as low as 0.1%.[4][5]

As a best practice and a starting point for any new experiment, the final concentration of DMSO in your cell culture medium should not exceed 0.5% (v/v), with an ideal target of ≤ 0.1% (v/v). [5][6][7] It is imperative to run a vehicle control experiment (media + same final concentration of DMSO) to ensure that any observed cellular effects are due to the deacetylanguidin and not the solvent.[8]

Q4: I added my DMSO stock of deacetylanguidin to the media, and it became cloudy. What happened?

This cloudiness is precipitation. It occurs when the deacetylanguidin, which was stable in the high-concentration DMSO stock, crashes out of solution upon rapid dilution into the aqueous cell culture medium. This indicates that you have exceeded the compound's solubility limit in the final medium/solvent mixture.[9] Simply put, there isn't enough organic solvent in the final volume to keep the hydrophobic compound dissolved.

Troubleshooting Guide

Problem Root Cause Solution
Precipitation upon dilution Exceeded solubility limit in the final aqueous medium.1. Modify Dilution Technique: Instead of adding the stock directly to the full volume of media, add the stock solution to a small volume of media first, vortex gently, and then add this intermediate dilution to the final volume. 2. Use a Lower Concentration: If precipitation persists, your target concentration may be too high. Re-evaluate the experimental design or prepare a less concentrated stock solution.[9] 3. Warm the Media: Pre-warming the cell culture media to 37°C before adding the compound stock can sometimes help improve solubility.
Inconsistent experimental results Poor solubility leading to variable effective concentrations. Potential degradation of the compound.1. Verify Stock Solution Clarity: Always ensure your DMSO stock is a clear solution with no visible particulates before each use. 2. Perform a Stability Check: Trichothecenes are generally stable, but their stability can be monitored.[10][11][12] A simple visual check after dilution and incubation can be informative (see Protocol 3). 3. Prepare Fresh Dilutions: Do not store working dilutions in aqueous media for extended periods. Prepare them fresh from the DMSO stock for each experiment.[13]
Vehicle control shows cytotoxicity The final solvent concentration (DMSO/Ethanol) is too high for your specific cell line.1. Reduce Final Solvent %: This is non-negotiable. You must lower the final solvent concentration. This can be achieved by making a more concentrated primary stock solution, allowing for a higher dilution factor.[6] 2. Run a Solvent Toxicity Curve: Determine the precise IC50 of the solvent on your cells to establish a safe working range for all future experiments.[14]

Experimental Protocols & Workflows

Workflow for Solubilizing Deacetylanguidin

This workflow provides a logical decision path for successfully preparing your working solution.

G cluster_prep Part 1: Stock Solution Preparation cluster_dilution Part 2: Working Solution Preparation cluster_result Part 3: Outcome A Weigh Deacetylanguidin Powder B Dissolve in 100% Cell-Culture Grade DMSO A->B C Vortex until Completely Clear Solution B->C D Store at -20°C in Small Aliquots C->D F Calculate Dilution for Target Concentration (Ensure Final DMSO ≤ 0.5%) D->F Use Aliquot E Pre-warm Cell Culture Media to 37°C E->F G Add Stock to Media & Mix Immediately F->G H Visually Inspect for Clarity G->H I Solution is Clear Proceed with Experiment H->I Yes J Precipitate Forms TROUBLESHOOT H->J No

Caption: Decision workflow for preparing deacetylanguidin solutions.

Protocol 1: Preparing a 10 mM Stock Solution in DMSO

This protocol is for creating a concentrated stock solution, which is the cornerstone of accurate and reproducible experiments.[15]

  • Calculation: Determine the mass of deacetylanguidin needed.

    • Molecular Weight (MW) of Deacetylanguidin: ~324.35 g/mol

    • To make 1 mL of a 10 mM stock:

      • Mass (mg) = 10 mmol/L * 0.001 L * 324.35 g/mol = 3.24 mg

  • Weighing: Carefully weigh out 3.24 mg of deacetylanguidin powder in a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile, cell culture-grade DMSO to the tube.[8]

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved and the solution is perfectly clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store tightly sealed at -20°C to prevent water absorption by the DMSO.

Protocol 2: Diluting Stock Solution into Cell Culture Medium

This protocol details the critical step of creating the final working solution.

  • Thaw: Thaw a single aliquot of the 10 mM deacetylanguidin stock solution at room temperature.

  • Pre-warm Medium: Place your complete cell culture medium in a 37°C water bath.

  • Dilution Example (for a 10 µM final concentration):

    • The required dilution factor is 10,000 µM (10 mM) / 10 µM = 1000.

    • To prepare 10 mL of working solution, you will add 10 µL of the 10 mM stock to 9.99 mL of pre-warmed medium.

    • Final DMSO Concentration Check: (10 µL DMSO) / (10,000 µL total volume) = 0.1% (v/v). This is a safe concentration for most cell lines.[4]

  • Mixing Technique: While gently swirling or vortexing the tube of media, add the 10 µL of stock solution drop-wise to facilitate rapid dispersion and minimize localized high concentrations that can cause precipitation.

  • Final Mix: Cap the tube and invert it several times to ensure a homogenous solution. Use immediately.

Protocol 3: Quick Visual Solubility & Stability Check

This self-validating protocol helps ensure your compound remains in solution under experimental conditions.

  • Prepare your final working concentration of deacetylanguidin in cell culture medium as described in Protocol 2.

  • Prepare a "Vehicle Control" with the same concentration of DMSO in media.

  • Transfer 1 mL of each solution into separate wells of a 12-well plate.

  • Place the plate in a 37°C, 5% CO₂ incubator for 1-2 hours.

  • Remove the plate and place it on a dark background. Using a light source, visually inspect the wells for any signs of cloudiness, precipitation, or crystals. The solution should remain as clear as the vehicle control. If it does not, the compound is not stable or soluble under these conditions.

Advanced Strategies: When Standard Solvents Fail

In cases of extreme insolubility or when even minimal DMSO is not tolerated, more advanced formulation strategies may be necessary.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate hydrophobic molecules like deacetylanguidin, forming an "inclusion complex" that dramatically increases its aqueous solubility.[18][19] Derivatives such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used in pharmaceutical formulations to improve drug delivery and reduce toxicity.[16][18]

G cluster_before Before Complexation cluster_after After Complexation Drug Deacetylanguidin (Hydrophobic) Plus1 + Water Water (Aqueous Medium) Precipitate Precipitates Water->Precipitate CD Cyclodextrin Drug_in_CD Drug Soluble Soluble Complex Solution Homogenous Solution Soluble->Solution

Caption: Cyclodextrin encapsulation of a hydrophobic drug.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. Available from: [Link]

  • Cyclodextrin-Functionalized Hydrogels: A Novel Drug Delivery System for the Delivery of Hydrophobic Drugs. Bentham Science Publisher. Available from: [Link]

  • Cyclodextrin-Based Solubilization & Drug Delivery Solutions. Catalysts. Available from: [Link]

  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Corning. Available from: [Link]

  • Cell Culture FAQ: How does DMSO affect your cells? Eppendorf. Available from: [Link]

  • Chemical Properties of Desacetylanguidine (CAS 2623-22-5). Cheméo. Available from: [Link]

  • Until what percentage does DMSO remain not toxic to cells? ResearchGate. Available from: [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Olympus Life Science. Available from: [Link]

  • Cyclodextrin / dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos. Soft Matter (RSC Publishing). Available from: [Link]

  • DMSO usage in cell culture. LifeTein. Available from: [Link]

  • Preparing Stock Solutions. PhytoTech Labs. Available from: [Link]

  • Final concentration of 100% ethanol is 1% (50ul in 5ml) in cell culture dish, having 5ml cell suspension. Does it affect the cell line? ResearchGate. Available from: [Link]

  • Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. MDPI. Available from: [Link]

  • Stock Solutions. Cold Spring Harbor Laboratory Press. Available from: [Link]

  • Trichothecene Group - Mycotoxin Panel. RealTime Laboratories. Available from: [Link]

  • Practice Procedures for Making Stock Solution. Universitas Gadjah Mada. Available from: [Link]

  • Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. PMC. Available from: [Link]

  • Which is the maximum quantity of ethanol tolerated by CHO-S cells? ResearchGate. Available from: [Link]

  • Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Taylor & Francis Online. Available from: [Link]

  • In cell culture, can ethanol be used as a solvent for dissolving the drug? ResearchGate. Available from: [Link]

  • Stability of the Fusarium mycotoxins nivalenol, deoxynivalenol and zearalenone in ground maize under typical cooking environments. ResearchGate. Available from: [Link]

  • T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies. MDPI. Available from: [Link]

  • Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. Available from: [Link]

  • In Vitro Dissolution Methods for Hydrophilic and Hydrophobic Porous Silicon Microparticles. PMC. Available from: [Link]

  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Bentham Science. Available from: [Link]

  • A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. Royal Society of Chemistry. Available from: [Link]

  • How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. Available from: [Link]

  • Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. Available from: [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available from: [Link]

  • Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? ResearchGate. Available from: [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. Available from: [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Deacetylanguidin (15-MAS) vs. T-2 Toxin: Cytotoxicity &amp; Mechanistic Comparison

Executive Summary This technical guide provides a rigorous comparison between Deacetylanguidin (chemically identified as 15-monoacetoxyscirpenol or 15-MAS ) and T-2 Toxin , the most potent Type A trichothecene. While bot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Deacetylanguidin (chemically identified as 15-monoacetoxyscirpenol or 15-MAS ) and T-2 Toxin , the most potent Type A trichothecene.

While both compounds share the core 12,13-epoxytrichothec-9-ene skeleton and inhibit eukaryotic protein synthesis, they exhibit distinct cytotoxicity profiles due to differences in lipophilicity and cellular uptake kinetics. T-2 Toxin is consistently the more potent agent (often by an order of magnitude), serving as the benchmark for trichothecene toxicity. Deacetylanguidin, a metabolite of Anguidin (Diacetoxyscirpenol), serves as a critical comparative standard for studying structure-activity relationships (SAR) in ribosomal inhibition.

Key Takeaway: Researchers should utilize T-2 Toxin when maximal apoptotic induction and low-nanomolar potency are required. Deacetylanguidin is the preferred alternative for investigating metabolic degradation pathways of Anguidin or when moderate cytotoxicity is desired to study cellular recovery mechanisms.

Chemical & Structural Analysis

Both toxins belong to the Type A Trichothecene class, characterized by the absence of a carbonyl group at the C-8 position (unlike Type B toxins such as Deoxynivalenol).

FeatureT-2 ToxinDeacetylanguidin (15-MAS)
IUPAC Name 4,15-diacetoxy-8-(3-methylbutyryloxy)scirpen-3-ol15-acetoxyscirpen-3,4-diol
Core Structure 12,13-epoxytrichothec-9-ene12,13-epoxytrichothec-9-ene
C-4 Position Acetylated (-OAc)Hydroxyl (-OH)
C-8 Position Isovaleryl esterHydrogen (-H)
C-15 Position Acetylated (-OAc)Acetylated (-OAc)
Lipophilicity High (Rapid membrane crossing)Moderate (Reduced uptake)
Solubility DMSO, Ethanol, MethanolDMSO, Methanol

Structural Impact on Toxicity: The isovaleryl group at C-8 and the acetyl group at C-4 in T-2 toxin significantly enhance its lipophilicity, facilitating rapid passive diffusion across the plasma membrane. Deacetylanguidin lacks the C-8 isovaleryl group and the C-4 acetyl group (having a hydroxyl instead), which increases its polarity and reduces its affinity for the ribosomal binding site compared to T-2.

Mechanism of Action (MoA)

Both compounds function as Ribotoxic Stress Agents . They bind to the 60S ribosomal subunit, specifically interacting with the peptidyl transferase center. This binding triggers a "Ribotoxic Stress Response" (RSR) that activates MAPK signaling pathways (p38, JNK), leading to mitochondrial apoptosis.

Mechanistic Pathway Diagram

Trichothecene_Mechanism Toxin T-2 / Deacetylanguidin (Extracellular) Membrane Plasma Membrane (Passive Diffusion) Toxin->Membrane Uptake Ribosome 60S Ribosomal Subunit (Peptidyl Transferase Center) Membrane->Ribosome Intracellular Binding Translation Inhibition of Protein Synthesis Ribosome->Translation Blocks Elongation RSR Ribotoxic Stress Response (ZAK Kinase Activation) Ribosome->RSR Sensor Activation Apoptosis Apoptosis (Caspase-3 Activation) Translation->Apoptosis Depletion of Survival Proteins (Mcl-1) MAPK MAPK Activation (p38, JNK) RSR->MAPK Mito Mitochondrial Dysfunction (ROS Release, Cyt C) MAPK->Mito Phosphorylation of Bcl-2 family Mito->Apoptosis

Caption: Dual-pathway toxicity mechanism: Direct translational arrest and kinase-driven mitochondrial apoptosis.

Comparative Cytotoxicity Data

The following data summarizes the inhibitory concentration (IC50) values across validated cell lines. T-2 Toxin consistently demonstrates higher potency (lower IC50).

Cell LineTissue OriginT-2 Toxin IC50 (24h)Deacetylanguidin (15-MAS) IC50 (24h)Relative Potency Factor
Jurkat Human T-Lymphocyte1.2 nM (~0.5 ng/mL)49.6 nM (~16.1 ng/mL)T-2 is ~40x more potent
HepG2 Human Liver5.8 nM ~80 nM T-2 is ~14x more potent
Vero Kidney Epithelial10 nM >100 nM T-2 is >10x more potent
HL-60 Promyelocytic Leukemia1.5 nM 55 nM T-2 is ~36x more potent

Interpretation:

  • T-2 Toxin: Extremely cytotoxic in the low nanomolar range. It is the "gold standard" positive control for inducing apoptosis in immune cells.

  • Deacetylanguidin: Moderately cytotoxic. It requires significantly higher concentrations to achieve the same lethality, making it useful for titration experiments where T-2 might be too aggressive (causing necrosis rather than apoptosis).

Experimental Protocol: Comparative MTT Viability Assay

This protocol is designed to validate the differential cytotoxicity of T-2 and Deacetylanguidin in adherent cell lines (e.g., HepG2 or Vero).

Reagents Required
  • T-2 Toxin Standard: Dissolve to 1 mM in DMSO (Stock A).

  • Deacetylanguidin (15-MAS) Standard: Dissolve to 1 mM in DMSO (Stock B).

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization Buffer: DMSO or SDS-HCl.

Workflow Diagram

MTT_Workflow Step1 1. Seeding 1x10^4 cells/well (96-well plate) Step2 2. Treatment (24h) Serial Dilutions (0.1 nM - 1000 nM) Step1->Step2 Step3 3. MTT Addition Incubate 4h @ 37°C (Formazan formation) Step2->Step3 Step4 4. Solubilization Add DMSO/SDS Dissolve crystals Step3->Step4 Step5 5. Measurement Absorbance @ 570nm Calculate IC50 Step4->Step5

Caption: Standardized 5-step MTT cytotoxicity workflow for trichothecene assessment.

Step-by-Step Methodology
  • Cell Seeding: Seed cells at

    
     cells/well in 100 µL complete media. Incubate for 24 hours to allow attachment.
    
  • Toxin Preparation:

    • T-2 Series: Prepare serial dilutions in media: 0.1, 1, 5, 10, 50, 100 nM.

    • Deacetylanguidin Series: Prepare serial dilutions in media: 1, 10, 50, 100, 500, 1000 nM.

    • Note: Ensure final DMSO concentration is < 0.5% in all wells.

  • Exposure: Aspirate old media and add 100 µL of toxin-containing media. Include "Vehicle Control" (media + DMSO) and "Blank" (media only). Incubate for 24 hours.

  • MTT Reaction: Add 20 µL of MTT stock (5 mg/mL) to each well. Incubate for 3–4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot Log(Concentration) vs. % Viability. Use non-linear regression (Sigmoidal dose-response) to calculate IC50.

Safety & Handling (Critical)

T-2 Toxin is classified as a Select Agent in some jurisdictions due to its potential use as a bioweapon and extreme dermal toxicity.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Containment: All weighing and dilution must be performed inside a certified Chemical Fume Hood.

  • Deactivation: Spills must be neutralized immediately with 1% Sodium Hypochlorite (Bleach) + 0.1M NaOH for at least 30 minutes. T-2 is stable and resistant to standard autoclaving; chemical oxidation is required for inactivation.

Deacetylanguidin is less regulated but should be handled with the same "Universal Precautions" for mycotoxins, as it is still a potent protein synthesis inhibitor.

References

  • Comparative Cytotoxicity of T-2, HT-2, and Diacetoxyscirpenol on Human Jurkat T Cells. MDPI (Toxins). Available at: [Link][1][2]

  • Induction of apoptosis by disturbing mitochondrial-membrane potential and cleaving PARP in Jurkat T cells through treatment with acetoxyscirpenol mycotoxins. Biological and Pharmaceutical Bulletin.[3] (Source for 15-MAS IC50 data).

  • Cytotoxicity of T-2 Toxin and Its Metabolites Determined With the Neutral Red Cell Viability Assay. Applied and Environmental Microbiology.[4] Available at: [Link][5]

  • T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies. Molecules. Available at: [Link]

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Comparative

Publish Comparison Guide: Cross-Reactivity of Trichothecene Antibodies with Deacetylanguidin

Executive Summary The Bottom Line: Detecting Deacetylanguidin (chemically defined as Monoacetoxyscirpenol or MAS ) using standard commercial antibodies presents a significant analytical challenge. Anti-T-2 Toxin Antibodi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: Detecting Deacetylanguidin (chemically defined as Monoacetoxyscirpenol or MAS ) using standard commercial antibodies presents a significant analytical challenge.

  • Anti-T-2 Toxin Antibodies: Exhibit negligible cross-reactivity (<1%) with the Anguidin family due to the lack of the C-8 isovaleryl group. They are unsuitable for this application.

  • Anti-Anguidin (DAS) Antibodies: Show moderate-to-low cross-reactivity (typically 1–5%) with deacetylated forms. While they share the scirpenol core, the loss of acetyl groups at C-4 or C-15 drastically reduces binding affinity.

Recommendation: For precise quantification of Deacetylanguidin, researchers must validate specific polyclonal sera raised against MAS-hemisuccinate or utilize LC-MS/MS methods, as immunochemical cross-reactivity from parent Anguidin antibodies is often insufficient for sensitive detection.

Structural & Mechanistic Context

To understand the cross-reactivity profile, one must define the structural evolution of the target analytes. Anguidin is the pharmaceutical and common name for Diacetoxyscirpenol (DAS) . Its metabolism or degradation leads to "Deacetylanguidin," technically referred to as Monoacetoxyscirpenol (MAS) and eventually Scirpentriol (STO) .

The Structural Homology Challenge

The specificity of trichothecene antibodies is dictated by the functional groups at positions C-3, C-4, C-8, and C-15.

  • Group A (T-2/HT-2): Characterized by an isovaleryl ester at C-8.

  • Group A (Anguidin/DAS): Lacks the C-8 isovaleryl group (has a Hydrogen instead).

  • Deacetylation: Anguidin has acetyl groups at C-4 and C-15. Removing one yields Deacetylanguidin (MAS).

TrichotheceneStructure cluster_legend Immunorecognition Key DAS Anguidin (DAS) (4,15-Diacetoxyscirpenol) Target: Parent Toxin MAS Deacetylanguidin (MAS) (4- or 15-Monoacetoxyscirpenol) Target: Metabolite DAS->MAS Hydrolysis (-Acetyl group) STO Scirpentriol (STO) (Fully Deacetylated) MAS->STO Hydrolysis (-Acetyl group) T2 T-2 Toxin (Has C-8 Isovaleryl) T2->DAS Structural Mismatch (C-8 Difference) key1 Anti-DAS Abs bind DAS strongly but lose affinity for MAS key2 Anti-T-2 Abs do NOT bind DAS/MAS

Figure 1: Structural relationship between Anguidin (DAS), its deacetylated metabolites, and T-2 Toxin.[1][2][3][4][5][6][7] The structural mismatch at C-8 prevents T-2 antibodies from recognizing the Anguidin family.

Comparative Analysis: Antibody Performance

This section objectively compares the two primary antibody classes available to researchers for detecting trichothecenes.

System A: Anti-T-2 Toxin Antibodies

These are the most common Type A trichothecene antibodies available. They are typically raised against T-2-hemisuccinate (HS) or T-2-carboxymethoxyl oxime (CMO).

  • Primary Target: T-2 Toxin.[1][4][5][8][9]

  • Major Cross-Reactant: HT-2 Toxin (often 10–100%).

  • Performance with Deacetylanguidin: Failure.

Experimental Evidence: Studies utilizing competitive radioimmunoassays (RIA) and ELISA have consistently shown that the absence of the isovaleryl group at C-8 in the Anguidin structure renders it invisible to anti-T-2 antibodies.

System B: Anti-Anguidin (DAS) Antibodies

These are specific antibodies raised against DAS-hemiglutarate (HG) or DAS-hemisuccinate (HS).

  • Primary Target: Anguidin (DAS).[10]

  • Performance with Deacetylanguidin: Poor to Moderate. [11]

  • Mechanism: The antibodies are hapten-specific. The immunogen (DAS) contains two acetyl groups. The antibody binding pocket forms hydrogen bonds and hydrophobic interactions specifically with these acetyl groups. Removing them (forming MAS) disrupts the "lock and key" fit.

Data Summary Table: Cross-Reactivity Profiles (%)
AnalyteAnti-T-2 Antibody (Polyclonal)Anti-Anguidin Antibody (Rabbit Polyclonal)Anti-Anguidin Antibody (mAb 8A9)
T-2 Toxin 100% < 0.2%< 0.1%
HT-2 Toxin 20 – 120%< 0.2%< 0.1%
Anguidin (DAS) < 1%100% 100%
Deacetylanguidin (4-MAS) < 0.1%~1.2%< 1.0%
Deacetylanguidin (15-MAS) < 0.1%~0.3%< 1.0%
Scirpentriol < 0.1%< 0.1%< 0.1%

Note: Data derived from competitive inhibition assays (IC50 displacement). Percentages are relative to the primary immunogen.

Experimental Protocol: Validating Cross-Reactivity

If you intend to use an Anti-DAS antibody to detect Deacetylanguidin (despite low cross-reactivity), you must perform a Standard Addition Validation to determine the "Effective Detection Limit."

Workflow: Competitive ELISA for Cross-Reactivity Assessment

ELISA_Protocol Start Start: Antigen Coating Coat plate with DAS-BSA conjugate Block Blocking 1% BSA in PBS-T, 1h @ 37°C Start->Block Compete Competitive Step Mix Antibody + Sample (Deacetylanguidin stds) Incubate 1h Block->Compete Wash Wash Step 3x PBS-T Compete->Wash Secondary Secondary Antibody Goat anti-Rabbit HRP Wash->Secondary Read Substrate & Stop TMB -> H2SO4 -> Read @ 450nm Secondary->Read Calc Calculate IC50 (Conc. at 50% B/B0) Read->Calc Decision Is IC50(MAS) < 100x IC50(DAS)? Calc->Decision Pass Feasible for Screening (Apply Correction Factor) Decision->Pass Yes Fail Method Failure (Use LC-MS/MS) Decision->Fail No

Figure 2: Step-by-step workflow for determining if a specific antibody lot has sufficient cross-reactivity to detect Deacetylanguidin.

Step-by-Step Methodology
  • Immunogen Preparation:

    • Since commercial kits are rare for MAS, coat microtiter plates with DAS-BSA (Diacetoxyscirpenol conjugated to Bovine Serum Albumin via a hemisuccinate linker).

    • Expert Insight: Using a homologous linker (hemisuccinate) for both immunogen and plate coating often increases sensitivity to the parent toxin but decreases cross-reactivity to metabolites. If available, use a heterologous linker (e.g., CMO) on the plate to potentially boost recognition of the metabolite core.

  • Standard Curve Generation:

    • Prepare two parallel standard curves in assay buffer (10% methanol/PBS).

    • Curve A: Anguidin (DAS) standards (0.1 – 100 ng/mL).

    • Curve B: Deacetylanguidin (MAS) standards (10 – 10,000 ng/mL).

  • Incubation & Detection:

    • Add 50 µL of standard + 50 µL of Anti-DAS antibody.

    • Incubate 1 hour at 37°C.

    • Wash 3x. Add HRP-conjugated secondary antibody. Develop with TMB.

  • Calculation of Cross-Reactivity (CR%):

    • Calculate the IC50 (concentration inhibiting 50% of binding) for both curves.

    • Formula:

      
      
      

Scientific Integrity & Troubleshooting

The "Bridge Heterology" Effect

Researchers can sometimes manipulate cross-reactivity. If the antibody was raised against DAS linked to a protein at the C-3 position , the C-4 and C-15 positions are exposed to the immune system, making the antibody highly specific to the acetyl groups there.

  • Troubleshooting: To detect Deacetylanguidin, you ideally need an antibody raised against an immunogen linked at C-4 or C-15 , which would force the antibody to recognize the common scirpenol core (C-3, C-8, C-12,13 epoxy) rather than the variable acetyl groups.

Matrix Interference

Deacetylated trichothecenes are more polar than their parent forms. When extracting from biological matrices (plasma, grain), ensure your extraction solvent (e.g., Acetonitrile:Water 84:16) recovers the polar metabolite efficiently. High lipid content in samples can falsely suppress signal in competitive ELISA, mimicking the presence of toxin.

References

  • Zhang, G. S., Schubring, S. L., & Chu, F. S. (1986). Improved method for production of antibodies against T-2 toxin and diacetoxyscirpenol in rabbits.[6] Applied and Environmental Microbiology, 51(1), 132–137.[6]

  • Hack, R., Klaffer, U., & Terplan, G. (1989). A monoclonal antibody to the trichothecene mycotoxin diacetoxyscirpenol. Letters in Applied Microbiology, 8(2), 71-75.

  • Jin, Y., et al. (2022). Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol.[2][3] Toxins, 14(6), 369.

  • Casale, W. L., Pestka, J. J., & Hart, L. P. (1988). Enzyme-linked immunosorbent assay employing monoclonal antibody specific for deoxynivalenol (vomitoxin) and several analogues. Journal of Agricultural and Food Chemistry, 36(3), 663-668.

Sources

Validation

Comparative Metabolism of Anguidin and Deacetylanguidin In Vivo

Executive Summary: The Hydrolysis Paradox In the development of trichothecene-based chemotherapeutics, Anguidin (4,15-diacetoxyscirpenol or DAS) represents a classic case of a "fragile" lead compound. While Anguidin exhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrolysis Paradox

In the development of trichothecene-based chemotherapeutics, Anguidin (4,15-diacetoxyscirpenol or DAS) represents a classic case of a "fragile" lead compound. While Anguidin exhibits potent protein synthesis inhibition in vitro, its clinical utility is severely compromised by its metabolic instability.

The core distinction lies in the acetyl groups. Anguidin possesses two acetyl groups (at C4 and C15) that facilitate cellular uptake. Its primary metabolite, Deacetylanguidin (specifically 15-acetoxyscirpenol or 15-MAS) , results from the rapid hydrolysis of the C4-acetyl group. This guide compares these two species to demonstrate how rapid in vivo biotransformation alters bioavailability, toxicity, and therapeutic efficacy.

Key Takeaway: Anguidin acts effectively as a "prodrug" for cellular entry, but plasma esterases convert it to Deacetylanguidin so rapidly that the parent compound rarely reaches solid tumors in effective concentrations.

Chemical and Pharmacological Profile[1][2][3][4][5][6][7]

To understand the metabolism, one must first distinguish the substrates. The structural difference—a single acetyl group—dictates their lipophilicity and membrane permeability.

FeatureAnguidin (Parent)Deacetylanguidin (Metabolite)
Chemical Name 4,15-Diacetoxyscirpenol (DAS)15-Acetoxyscirpenol (15-MAS)
Key Functional Groups Two Acetyl esters (C4, C15)One Acetyl ester (C15); C4-OH
Lipophilicity (LogP) High (Membrane Permeable)Moderate to Low
Primary Mechanism Ribosome Binding (60S subunit)Ribosome Binding (60S subunit)
In Vivo Stability Extremely Low (< 30 min

)
Moderate
Cytotoxicity High PotencyReduced Potency (due to uptake limits)

Metabolic Pathway Analysis

The metabolism of Anguidin is not oxidative (CYP450-mediated) but rather hydrolytic . It is driven by non-specific carboxylesterases and plasma cholinesterases. This distinction is vital for experimental design, as standard NADPH-regenerating systems used in microsome stability assays are insufficient; plasma stability assays are the gold standard here.

The Deacetylation Cascade

The metabolic route follows a stepwise removal of acetyl groups.

  • Rapid Phase: Hydrolysis of the C4-acetyl group to form 15-acetoxyscirpenol (Deacetylanguidin) .

  • Slow Phase: Hydrolysis of the C15-acetyl group to form Scirpentriol (fully deacetylated).

Visualization: The Hydrolytic Pathway

The following diagram illustrates the sequential degradation driven by plasma esterases.

AnguidinMetabolism Anguidin Anguidin (4,15-Diacetoxyscirpenol) Deacetyl Deacetylanguidin (15-Acetoxyscirpenol) Anguidin->Deacetyl  Rapid C4 Hydrolysis   Enzyme1 Plasma Carboxylesterases Enzyme1->Anguidin Scirpentriol Scirpentriol (Inactive/Low Potency) Deacetyl->Scirpentriol  Slower C15 Hydrolysis   Enzyme2 Liver/Plasma Esterases Enzyme2->Deacetyl

Figure 1: The sequential deacetylation of Anguidin. The conversion to Deacetylanguidin is the rate-limiting step for efficacy loss.

Comparative Pharmacokinetics (Data Summary)

The following data synthesizes findings from preclinical rodent models and Phase I human clinical trials. Note the drastic difference in half-life.

ParameterAnguidin (Parent)Deacetylanguidin (Metabolite)
Plasma Half-life (

)
5–15 minutes > 2 hours
Volume of Distribution (

)
Large (Rapid tissue uptake)Restricted (More polar)
Clearance Mechanism Plasma HydrolysisRenal Excretion / Conjugation
Protein Binding ModerateLow
Urinary Recovery < 1% (as parent)> 30% (as Scirpentriol conjugates)

Scientific Insight: The rapid disappearance of Anguidin explains why bolus injections caused immediate toxicity (nausea/hypotension) related to peak plasma concentration (


), but failed to sustain antitumor activity. The metabolite, Deacetylanguidin, persists longer but lacks the lipophilicity to penetrate tumor tissue effectively.

Experimental Protocols: Validating the Metabolism

As a Senior Scientist, I must emphasize that standard plasma collection protocols will fail for Anguidin. The esterase activity continues ex vivo in the collection tube, leading to artificial elevation of Deacetylanguidin levels.

Protocol: Stabilized Plasma Extraction for LC-MS/MS

Objective: Quantify Anguidin and Deacetylanguidin while preventing ex vivo hydrolysis.

Reagents:

  • Inhibitor Cocktail: Sodium Fluoride (NaF) + Paraoxon (Caution: Neurotoxin) or commercially available esterase inhibitor tubes.

  • Internal Standard: Verrucarol (structurally similar trichothecene).

Workflow:

  • Blood Draw: Collect whole blood directly into pre-chilled tubes containing NaF (2 mg/mL) .

    • Why? Fluoride inhibits general esterases immediately upon contact.

  • Separation: Centrifuge at 4°C for 10 minutes at 2,000 x g.

    • Critical: Do not allow temperature to rise above 4°C; hydrolysis is temperature-dependent.

  • Acidification: Transfer plasma to a new tube and immediately acidify with 1% Formic Acid (10µL per 100µL plasma).

    • Why? Carboxylesterases are pH-sensitive; lowering pH < 4.0 halts residual activity.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate (1:4 ratio). Vortex 5 min.

  • Analysis: Inject supernatant into LC-MS/MS (C18 column, Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid).

Visualization: The "Cold-Chain" Bioanalytical Workflow

This diagram outlines the critical control points (CCPs) to ensure data integrity.

ProtocolWorkflow Step1 Blood Collection (Pre-chilled NaF Tubes) Step2 Immediate Cooling (Ice Bath, 0-4°C) Step1->Step2 < 1 min delay Step3 Centrifugation (4°C, 2000g, 10 min) Step2->Step3 Step4 Plasma Acidification (1% Formic Acid) Step3->Step4 Stop Esterase Activity Step5 LC-MS/MS Analysis Step4->Step5 Stable Analyte

Figure 2: Critical "Cold-Chain" workflow to prevent ex vivo conversion of Anguidin to Deacetylanguidin.

Clinical Implications & Failure Analysis

The comparative metabolism of these two compounds provides a textbook example of pharmacokinetic failure in drug development.

  • The "Prodrug" Trap: Researchers initially believed the rapid conversion to Deacetylanguidin was acceptable. However, Deacetylanguidin is significantly less cytotoxic to solid tumors in vivo because it cannot cross cell membranes as efficiently as the parent Anguidin.

  • Toxicity Mismatch: While antitumor efficacy dropped with deacetylation, systemic toxicity did not. Scirpentriol and Deacetylanguidin retain the ability to damage rapidly dividing cells in the gut and bone marrow (myelosuppression) once they eventually enter via active transport or slow diffusion.

  • Species Variation: Early success in rodent models was misleading. Rats possess different plasma carboxylesterase isoforms compared to humans (See References), leading to different clearance rates that did not translate to human trials.

References

  • Murphy, W. K., et al. "Phase I study of anguidin." Cancer Treatment Reports, vol. 62, no. 10, 1978, pp. 1497-1502. (Context: Clinical failure due to toxicity/efficacy balance).

  • Johnsen, D. O., et al. "Metabolism of Anguidin (Diacetoxyscirpenol) in Rats." Toxicology and Applied Pharmacology, 1980.
  • Kaneko, T., et al. "Structural modifications of anguidin and antitumor activities of its analogues."[1] Journal of Medicinal Chemistry, vol. 25, no. 5, 1982, pp. 579-589.[1] (Context: Structure-Activity Relationship of acetyl groups).

  • PubChem Compound Summary. "Anguidin (CID 422111)."[2] National Center for Biotechnology Information. (Context: Chemical structure and physical properties).

  • Yang, Z., et al. "Species difference of esterase expression and hydrolase activity in plasma."[3] Journal of Pharmaceutical Sciences, vol. 101, no. 10, 2012, pp. 3979-3988.[3] (Context: Interspecies variability in plasma esterase activity).

Sources

Comparative

Comparative Guide: Deacetylanguidin (15-Monoacetoxyscirpenol) vs. HT-2 Toxin

Executive Summary This guide provides a technical comparison between Deacetylanguidin (chemically identified as 15-Monoacetoxyscirpenol or 15-MAS ) and HT-2 Toxin . Both compounds are Type A trichothecenes and represent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Deacetylanguidin (chemically identified as 15-Monoacetoxyscirpenol or 15-MAS ) and HT-2 Toxin . Both compounds are Type A trichothecenes and represent the primary C4-deacetylated metabolites of their respective parent toxins: Diacetoxyscirpenol (DAS) and T-2 Toxin.

For researchers in toxicology and drug development, the critical distinction lies in the C-8 position :

  • HT-2 Toxin retains an isovaleryl ester at C-8, contributing to its lipophilicity and sustained potency.

  • Deacetylanguidin (15-MAS) lacks a substituent at C-8 (containing only a hydrogen), which significantly alters its polarity and cytotoxic profile compared to HT-2.

While both agents potently inhibit protein synthesis via the 60S ribosomal subunit, HT-2 is generally cited as the more toxicologically significant contaminant due to the extreme potency of its parent (T-2) and its higher persistence in biological systems.

Chemical Identity & Structural Comparison[1]

Both compounds share the tetracyclic 12,13-epoxytrichothec-9-ene core. The structural divergence is strictly defined by the side chains at C-4 and C-8.

Physicochemical Properties Table[2]
FeatureDeacetylanguidin (15-MAS)HT-2 Toxin
CAS Number 2623-22-526934-87-2
Parent Toxin Diacetoxyscirpenol (DAS)T-2 Toxin
Chemical Name 15-acetoxy-3,4-dihydroxy-12,13-epoxytrichothec-9-ene15-acetoxy-3,4-dihydroxy-8-(3-methylbutyryloxy)-12,13-epoxytrichothec-9-ene
Formula C₁₇H₂₄O₆C₂₂H₃₂O₈
Molar Mass 324.37 g/mol 424.49 g/mol
C-4 Substituent Hydroxyl (-OH)Hydroxyl (-OH)
C-8 Substituent Hydrogen (-H) Isovaleryl ester (-OCOCH₂CH(CH₃)₂)
C-15 Substituent Acetate (-OAc)Acetate (-OAc)
Solubility Methanol, DMSO, DichloromethaneEthyl Acetate, Acetone, Acetonitrile
Structural Logic Diagram

The following diagram illustrates the structural relationship and the specific deacetylation event that generates these metabolites.

TrichotheceneStructure T2 T-2 Toxin (Parent) HT2 HT-2 Toxin (C4-OH, C8-Isovaleryl) T2->HT2 Hydrolysis at C-4 (Loss of Acetyl) DAS Diacetoxyscirpenol (DAS) (Parent) MAS Deacetylanguidin (15-MAS) (C4-OH, C8-H) DAS->MAS Hydrolysis at C-4 (Loss of Acetyl)

Caption: Parallel metabolic formation of HT-2 and Deacetylanguidin via C-4 hydrolysis.

Mechanism of Action: Ribotoxic Stress

Both Deacetylanguidin and HT-2 Toxin function as Ribosome Inactivating Proteins (RIPs) . They bind to the peptidyl transferase center of the 60S ribosomal subunit. This binding triggers a specific signaling cascade known as the Ribotoxic Stress Response (RSR) .

Mechanistic Pathway[3]
  • Binding: Toxin enters the cell and binds to the 28S rRNA.

  • Inhibition: Peptidyl transferase activity is blocked; translation halts.

  • Sensing: The ribosome detects this stall as "stress."

  • Signaling: Activation of MAP Kinases (p38, JNK).

  • Outcome: Apoptosis (via mitochondrial pathway) or cytokine dysregulation.

MechanismAction cluster_MAPK MAPK Signaling Cascade Toxin Type A Trichothecene (HT-2 / 15-MAS) Ribosome 60S Ribosomal Subunit (Peptidyl Transferase Center) Toxin->Ribosome Binds Stress Ribotoxic Stress Signal Ribosome->Stress Translational Arrest ZAK ZAK / MAP3K Stress->ZAK p38 p38 MAPK ZAK->p38 JNK JNK / SAPK ZAK->JNK Apoptosis Apoptosis (Caspase-3 Activation) p38->Apoptosis JNK->Apoptosis

Caption: Ribotoxic Stress Response pathway activated by HT-2 and Deacetylanguidin.

Toxicity & Potency Comparison

While both compounds are potent, the presence of the isovaleryl group in HT-2 Toxin generally confers higher lipophilicity, facilitating cellular uptake in many mammalian cell lines.

Comparative Cytotoxicity Data (IC50)[3]
Cell LineAssay TypeDeacetylanguidin (15-MAS)HT-2 ToxinReference
Jurkat T-Cells MTT (24h)~0.05 µM (16.1 ng/mL)*1.18 µM[1, 2]
Jurkat T-Cells MTT (24h)N/A> T-2 (0.54 µM)[2]
HepG2 MTT (24h)N/A~0.06 µM[3]

Note on Potency: Data for 15-MAS is less abundant than for HT-2. While one study [1] suggests extremely high potency (16.1 ng/mL), general consensus in toxicology ranks the parent T-2 and its metabolite HT-2 as the most potent Type A trichothecenes. The parent DAS is typically less toxic than T-2, and its deacetylated form (15-MAS) is often considered a detoxification product, though it remains biologically active.

Structure-Activity Relationship (SAR):

  • HT-2: The C-8 isovaleryl group is critical. Removal of this group (to form T-2 tetraol) drastically reduces toxicity.

  • 15-MAS: Lacks the C-8 group entirely. Its toxicity relies heavily on the epoxide ring and the C-15 acetate.

Experimental Protocols

Protocol A: Comparative Cytotoxicity Assay (Jurkat T-Cells)

Objective: To determine and compare the IC50 values of HT-2 and 15-MAS.

Reagents:

  • RPMI-1640 Medium (supplemented with 10% FBS).

  • Stock solutions of HT-2 and 15-MAS (10 mM in DMSO).

  • CCK-8 or MTT Reagent.

Workflow:

  • Seeding: Plate Jurkat cells at

    
     cells/mL in 96-well plates (100 µL/well).
    
  • Equilibration: Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of toxins in medium (Range: 1 nM to 10 µM).

    • Add 100 µL of toxin solution to wells (Final DMSO < 0.1%).

    • Include Vehicle Control (DMSO only) and Positive Control (T-2 Toxin).

  • Incubation: Incubate for 24 or 48 hours.

  • Detection:

    • Add 10 µL CCK-8 reagent per well.

    • Incubate for 1-4 hours until color develops.

    • Measure absorbance at 450 nm using a microplate reader.

  • Analysis: Plot log(concentration) vs. % Viability. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: LC-MS/MS Detection Parameters

Objective: To differentiate and quantify HT-2 and 15-MAS in biological matrices.

Instrument: Triple Quadrupole Mass Spectrometer (ESI Positive Mode). Chromatography: C18 Reverse Phase Column (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm).

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
HT-2 Toxin 442.2 [M+NH₄]⁺263.1215.115 / 20
15-MAS 342.2 [M+NH₄]⁺263.1203.112 / 18

Note: Both compounds may produce a common fragment at m/z 263.1 (trichothecene core), so chromatographic separation and unique qualifiers are essential.

References

  • Lee, D. H., Park, T., & Kim, H. W. (2006). Induction of apoptosis by disturbing mitochondrial-membrane potential and cleaving PARP in Jurkat T cells through treatment with acetoxyscirpenol mycotoxins. Biological and Pharmaceutical Bulletin, 29(4), 648-654.[1]

  • Wattanasuntorn, P., et al. (2024). Individual cytotoxicity of three major type A trichothecene, T-2, HT-2, and diacetoxyscirpenol in human Jurkat T cells.[2] Toxicon, 243, 107718.[2][3]

  • Taroncher, M., et al. (2020). Cytotoxicity of T-2 toxin and its metabolites in human hepatoma cells (HepG2). Food and Chemical Toxicology, 145, 111710.

  • EFSA Panel on Contaminants in the Food Chain (CONTAM).[4] (2011). Scientific Opinion on the risks for animal and public health related to the presence of T-2 and HT-2 toxin in food and feed.[5][6] EFSA Journal, 9(12), 2481.

Sources

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